molecular formula Ni3S2<br>NiS B1218563 Nickel sulfide CAS No. 1314-04-1

Nickel sulfide

Cat. No.: B1218563
CAS No.: 1314-04-1
M. Wt: 90.76 g/mol
InChI Key: WWNBZGLDODTKEM-UHFFFAOYSA-N
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Description

Nickel sulfide, also known as this compound, is a useful research compound. Its molecular formula is Ni3S2 and its molecular weight is 90.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water, mg/l at 37 °c: 517 (practically insoluble). The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sulfanylidenenickel
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InChI

InChI=1S/Ni.S
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InChI Key

WWNBZGLDODTKEM-UHFFFAOYSA-N
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Canonical SMILES

S=[Ni]
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Molecular Formula

NiS
Record name nickel(II) sulfide
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Related CAS

16812-54-7 (Parent), Array
Record name Nickel sulfide
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DSSTOX Substance ID

DTXSID801316876
Record name Millerite (NiS)
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Molecular Weight

90.76 g/mol
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Physical Description

Other Solid, Other Solid; Pellets or Large Crystals, Black powder; Practically insoluble in water (0.0036 g/l @ 18 deg C); [MSDSonline]
Record name Nickel sulfide
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CAS No.

12137-12-1, 16812-54-7, 1314-04-1, 11113-75-0, 12503-53-6, 12035-71-1
Record name Nickel sulfide (Ni3S4)
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Record name Nickel sulfide (Ni7S6)
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Record name Heazlewoodite (Ni3S2)
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Significance of Transition Metal Sulfides in Contemporary Materials Science

Transition metal sulfides (TMSs) are a class of inorganic compounds that have garnered significant attention in contemporary materials science due to their diverse and tunable properties. These materials are utilized in a wide range of applications, including catalysis, energy storage, and electronics. Their utility stems from their unique electronic and structural characteristics, which can be tailored by altering their composition, morphology, and crystal structure. iosrjournals.orgrsc.org

In the realm of catalysis, TMSs are pivotal. For instance, they are instrumental in hydrodesulfurization processes within the petrochemical industry. researchgate.net Furthermore, their potential as cost-effective and efficient electrocatalysts for the hydrogen evolution reaction (HER) is a key area of research, aiming to replace expensive precious metal catalysts like platinum. mdpi.com The electronic structure of TMSs, which can range from metallic to semiconducting, makes them suitable for various electrochemical applications.

For energy storage, transition metal sulfides are explored as electrode materials in supercapacitors and rechargeable batteries. mdpi.comifmo.ru Their higher electrical conductivity and richer redox activity compared to their oxide counterparts make them promising candidates for high-performance energy storage devices. mdpi.com The ability to form various nanostructures with large surface areas further enhances their electrochemical performance by improving ion transport efficiency.

The diverse stoichiometries and the existence of multiple oxidation states for the transition metal cations allow for a wide range of physical and chemical properties. This versatility has made TMSs a cornerstone in the development of advanced materials for a sustainable future.

Overview of Nickel Sulfide Polymorphs and Stoichiometries in Research Contexts

Nickel sulfide (B99878) (NiₓSᵧ) is a notable member of the transition metal sulfide family, exhibiting a rich variety of polymorphs and stoichiometries that are the subject of extensive research. researchgate.net These variations lead to a wide spectrum of properties, making nickel sulfide a versatile material for numerous applications. The different phases of this compound can be synthesized through various methods, including hydrothermal and solvothermal techniques, homogeneous precipitation, and microwave-assisted synthesis. academie-sciences.fracademie-sciences.frosti.gov

The stoichiometry of this compound can range from nickel-rich to sulfur-rich compounds. Some of the most commonly studied stoichiometries in a research context include NiS, NiS₂, Ni₃S₂, Ni₃S₄, Ni₇S₆, and Ni₉S₈. iosrjournals.orgacademie-sciences.fraip.org Each of these possesses a unique crystal structure and, consequently, distinct physical and chemical properties.

For example, NiS can exist in two primary polymorphs: the hexagonal α-NiS and the rhombohedral β-NiS (millerite). academie-sciences.frwikipedia.org The transition between these phases is temperature-dependent. wikipedia.org NiS₂ typically adopts a cubic pyrite-type structure. jmaterenvironsci.com The crystal structures of several key this compound polymorphs are summarized in the table below.

CompoundMineral NameCrystal SystemSpace Group
α-NiS-HexagonalP6₃/mmc
β-NiSMilleriteRhombohedralR3m
NiS₂VaesiteCubicPa3
Ni₃S₂HeazlewooditeRhombohedralR32
Ni₃S₄PolydymiteCubicFd3m
Ni₉S₈-Orthorhombic-

The selection of a particular polymorph and stoichiometry is crucial for specific applications. For instance, in the context of electrocatalysis for the hydrogen evolution reaction, the catalytic activity can vary significantly between different phases of this compound. rsc.org

Scope and Research Objectives for Nickel Sulfide Based Materials

Solution-Phase Synthesis Approaches

Solution-phase synthesis methods offer versatility and tunability in controlling the size, shape, and phase of this compound nanostructures. These techniques typically involve chemical reactions in liquid media under controlled conditions.

Hydrothermal and Solvothermal Methods for Phase and Morphology Control

Hydrothermal and solvothermal methods are widely utilized for synthesizing this compound nanostructures due to their ability to yield crystalline materials with controlled morphologies and phases, often at relatively low temperatures acs.orgresearchgate.netmdpi.comresearchgate.net. These techniques involve carrying out chemical reactions in sealed autoclaves or reactors, where elevated pressure and temperature drive the crystallization process.

Hydrothermal Synthesis: This method has been employed to produce a variety of this compound morphologies, including hierarchical nanostructures, petal-like, urchin-like, and sphere-like structures, by adjusting reaction time, temperature, and the use of surfactants researchgate.netchalcogen.ro. For instance, NiS hierarchical nanostructures with an average diameter of approximately 600 nm, composed of short nanorods, have been synthesized using Ni(NO₃)₂·6H₂O and thioglycolic acid at 180 °C for 24 hours chalcogen.ro. β-NiS nanoparticles have also been efficiently prepared via a straightforward hydrothermal process, with specific capacities reaching up to 638.34 C g⁻¹ at 1 A g⁻¹ mdpi.com. Furthermore, hydrothermal methods have yielded Ni₃S₄ microflowers and Ni₇S₆ hollow spheres, demonstrating enhanced pseudocapacitive performance and good electrochemical properties, respectively acs.org. Mixed phases, such as Ni₃S₄ and Ni₃S₂, have also been synthesized using hydrothermal routes researchgate.net.

Solvothermal Synthesis: Solvothermal techniques, often combined with microwave heating, allow for the selective synthesis of specific this compound phases. For example, a solvothermal route under microwave heating has successfully synthesized both o-Ni₉S₈ and h-NiS phases with controlled crystal structure, size, and morphology, where the choice of sulfur precursor plays a critical role acs.org. Phase-controlled solvothermal synthesis has also been reported for this compound mdpi.com.

The control over phase and morphology in these methods is often achieved by manipulating parameters such as reaction temperature, precursor concentration, pH, reaction time, and the presence of capping agents or surfactants acs.orgresearchgate.netchalcogen.ro. For example, different temperatures can lead to distinct phases, such as NiS and Ni₃S₂ researchgate.net.

Sonochemical Synthesis Techniques

Sonochemical synthesis utilizes ultrasonic irradiation to induce chemical reactions, often leading to unique nanostructures with enhanced properties due to cavitation effects mdpi.com. This method offers advantages such as rapid reaction rates, controlled particle size, and improved morphology mdpi.comresearchgate.net.

Nickel and cobalt sulfides, including NiS, Ni₃S₄, CoS, and Co₉S₈, have been synthesized sonochemically from various nickel and cobalt precursors and sulfur sources researchgate.netrsc.org. This approach can yield nanoparticles with average crystallite sizes ranging from 7 to 30 nm researchgate.net. Studies have shown that sonochemical synthesis can produce spherical NiS nanoparticles with diameters between 15 and 20 nm, which are often agglomerated into clusters researchgate.net. The method is recognized for its cost-effectiveness and ability to produce materials with good crystalline properties and reduced agglomeration mdpi.com.

Chemical Bath Deposition Methods

Chemical Bath Deposition (CBD) is a simple, cost-effective, and low-temperature solution-phase technique suitable for depositing thin films and nanostructured materials ajol.inforesearchgate.net. This method involves immersing a substrate into a solution containing the precursor ions, allowing for controlled precipitation and film growth.

This compound thin films have been prepared on glass substrates using CBD, employing nickel sulfate (B86663) and sodium thiosulfate (B1220275) as precursors ajol.infojournaljenrr.com. The influence of pH on the properties of the deposited films has been investigated, with acidic conditions (pH 1-5) generally yielding high-quality films ajol.info. For instance, a two-step process involving CBD to deposit a Ni(OH)₂ layer followed by sulfurization has been used to synthesize NiS₂ nanoflake layers, which exhibit a narrow optical bandgap of 1.19 eV rsc.org. CBD offers advantages such as simplicity and the ability to form materials at lower bath temperatures ajol.inforesearchgate.net.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis is a rapid and energy-efficient method for producing nanomaterials, significantly reducing reaction times compared to conventional heating nih.govacademie-sciences.fr. This technique allows for precise control over chemical composition and physical morphology, leading to high-quality, pure metal sulfides nih.govacademie-sciences.fr.

NiS nanoparticles have been synthesized using microwave irradiation, with studies investigating the effects of sulfur source concentration, reaction time, and microwave power researchgate.netacademie-sciences.frresearchgate.net. This method has proven effective for producing NiS nanoparticles with excellent electrochemical performance for supercapacitor applications, exhibiting high specific capacitance, low resistance, and excellent cycling stability researchgate.net. Microwave-assisted synthesis can also be combined with solvothermal methods to achieve selective phase synthesis acs.org. The rapid heating and efficient energy transfer characteristic of microwave irradiation contribute to the formation of well-defined nanostructures nih.govacademie-sciences.fr.

Vapor-Phase and Chemical Vapor Deposition (CVD) Techniques

Vapor-phase techniques, particularly Chemical Vapor Deposition (CVD) and its variants, enable the synthesis of high-quality, crystalline nanostructures with controlled dimensionality and stoichiometry.

Chemical Vapor Deposition (CVD): CVD methods allow for the controllable synthesis of ultrathin NiS and NiS₂ nanoplates. By tuning the growth temperature and sulfur powder amounts, 2D non-layered NiS and NiS₂ nanoplates with thicknesses of 2.0 nm and 7.0 nm, respectively, can be selectively prepared as high-quality single crystals sciopen.com. These materials exhibit high electrical conductivities, with NiS and NiS₂ nanoplates reaching 4.6 × 10⁵ S·m⁻¹ and 6.3 × 10⁵ S·m⁻¹, respectively, making them suitable for 2D electronics sciopen.com.

Aerosol-Assisted Chemical Vapor Deposition (AACVD): AACVD has been employed to grow this compound (NiS) nanowires directly on nickel foam (NF) for applications in water oxidation researchgate.net. NiS nanowires produced via AACVD demonstrate excellent oxygen evolution reaction (OER) activity, characterized by low Tafel values and good stability researchgate.net.

Vapor Phase Deposition (Low-Temperature Annealing): Low-temperature annealing in the presence of H₂S gas can be used for vapor phase deposition to directly grow dual-phase this compound structures, such as NiS and Ni₇S₆, on nickel foil mpg.de. These hybrid nanostructures exhibit excellent OER activity, attributed to the heterojunction formed between the different this compound phases mpg.de.

Electrochemical Deposition and Growth Strategies

Electrochemical deposition and growth strategies offer a versatile and scalable approach for fabricating this compound nanostructures directly onto conductive substrates, often resulting in binder-free electrodes with enhanced performance.

Electrochemical Deposition: This technique allows for the direct growth of this compound materials on current collectors, providing free-standing hierarchical nanostructure-based electrodes with a large contact area nih.govmdpi.com. It is considered a green, low-cost, and scalable method for preparing electrode nanomaterials mdpi.com. For example, self-supported Ni₃S₂/NiS composite films on Ni foam have been prepared by one-step electrodeposition using cyclic voltammetry mdpi.com. This approach can yield various nanostructures, including nanoparticles, nanowires, nanorods, nanoflakes, and nanoflowers mdpi.com.

Electrochemical Growth: Direct growth of active materials on conductive substrates, such as nickel foam, eliminates the need for binders and conductive additives, which can improve charge storage performance by enhancing contact surface area and conductivity nih.govmdpi.com. For instance, NiS nanostructures have been deposited by aerosol-assisted chemical vapor deposition onto nickel foam for electrochemical water oxidation researchgate.net.

Data Tables

Table 1: Synthesis Methods and Resulting this compound Phases/Morphologies

Synthesis MethodKey Precursors/ConditionsResulting PhasesMorphologiesReferences
Hydrothermal/Solvothermal Ni(NO₃)₂·6H₂O, thiourea (B124793), surfactants; 180 °C, 24 h (hydrothermal)NiS, Ni₃S₂, Ni₃S₄, Ni₇S₆, o-Ni₉S₈, h-NiS, mixed phases (Ni₃S₄/Ni₃S₂)Hierarchical nanostructures, nanorods, petal-like, urchin-like, sphere-like, microflowers, hollow spheres acs.orgresearchgate.netmdpi.comresearchgate.netchalcogen.ro
Sonochemical Synthesis Ni(CH₃COO)₂·4H₂O, C₂H₅NS; ultrasonic irradiationNiS, Ni₃S₄, CoS, Co₉S₈Nanoparticles (spherical, 7-30 nm), clusters researchgate.netresearchgate.net
Chemical Bath Deposition (CBD) NiSO₄, Na₂S₂O₃, Ni(OH)₂ (followed by sulfurization); varying pHNiS, NiS₂Thin films, nanoflakes taylorandfrancis.comrsc.orgajol.infojournaljenrr.com
Microwave-Assisted Synthesis Ni(HAP)₂, TAA, ethylene (B1197577) glycol; microwave irradiationNiSNanoparticles researchgate.netacademie-sciences.frresearchgate.net
Vapor Phase Deposition (CVD/AACVD) Ni(diethyldithiocarbamate), H₂S gas; controlled temperatureNiS, NiS₂, Ni₇S₆Nanoplates, nanowires, microcrystals sciopen.comresearchgate.netmpg.de
Electrochemical Deposition/Growth Ni(NO₃)₂, thiourea; cyclic voltammetry, Watts bath recipeNiS, Ni₃S₂, Ni₃S₄, Ni₃S₂/NiS compositesNanoparticles, nanowires, nanorods, nanoflakes, nanoflowers, composite films, nanostructures on foam mdpi.comresearchgate.net

Table 2: Selected Properties and Performance Metrics of this compound Nanostructures

Synthesis MethodPhase(s)MorphologyKey Property/Performance MetricReference(s)
Hydrothermal (Ni₃S₂/Ni@VCN) Ni₃S₂Broccoli-likeSpecific Capacity: 856.3 C g⁻¹ at 3 A g⁻¹; Rate Capability: 77.2% retention at 13 A g⁻¹; Cycling Stability: 83% after 4000 cycles acs.org
Solvothermal + Microwave h-NiSNanoparticlesBetter HER performance compared to o-Ni₉S₈ acs.org
Hydrothermal Ni₃S₄MicroflowersPseudocapacitive performance: ~1797.5 F g⁻¹ at 0.5 A g⁻¹ acs.org
Sonochemical NiSSphericalParticle size: 15-20 nm researchgate.net
CBD + Sulfurization NiS₂NanoflakesOptical Bandgap: 1.19 eV rsc.org
Microwave-Assisted NiSNanoparticlesSpecific Capacitance: 845 F g⁻¹ at 1 A g⁻¹ researchgate.net
CVD NiSNanoplatesElectrical Conductivity: 4.6 × 10⁵ S·m⁻¹ sciopen.com
CVD NiS₂NanoplatesElectrical Conductivity: 6.3 × 10⁵ S·m⁻¹ sciopen.com
AACVD NiSNanowiresOER activity: 10 mA cm⁻² at 210 mV overpotential; Tafel slope: 60 mV dec⁻¹ researchgate.net
Vapor Phase Deposition (Low-Temp Annealing) NiS/Ni₇S₆MicrocrystalsOER activity: 10 mA/cm² at 0.29 V overpotential; Stability: 50 h mpg.de
Electrochemical Deposition (Ni₃S₂/NiS/NF) Ni₃S₂/NiSComposite film on NFSpecific Capacitance: 1649.8 F·g⁻¹ mdpi.com
Hydrothermal (β-NiS) β-NiSNanoparticlesSpecific Capacity: 638.34 C g⁻¹ at 1 A g⁻¹ mdpi.com

Compound Names

this compound (NiS)

Nickel(II) sulfide

Heazlewoodite (Ni₃S₂)

Pentlandite (B1173512) (Fe₉₋ₓNiₓS₈)

Pyrrhotite (Fe₇₋ₓNiₓS₆)

Polydymite (Ni₃S₄)

Vaesite (NiS₂)

Millerite (NiS)

α-NiS

β-NiS

o-Ni₉S₈

h-NiS

Ni₃S₄

Ni₇S₆

NiS₂

Ni₃S₂/NiS composite

NiS/Ni₇S₆ dual-phase

Ni₃S₂/Ni₃N/Ni@NVCN hybrid structure

Template-Assisted and Self-Assembly Fabrication

Template-assisted synthesis and self-assembly processes are crucial for constructing ordered and complex nanostructures of this compound. These methods leverage either external templates or intrinsic molecular interactions to guide the formation of desired morphologies.

One prominent approach involves using sacrificial templates . For instance, silica (B1680970) nanospheres have been employed as templates to create hierarchical this compound (NiS) hollow spheres assembled from ultrathin nanosheets. In this method, a nickel silicate (B1173343) shell is formed on silica nanospheres, which then undergoes hydrothermal treatment in the presence of Na₂S. This process converts the nickel silicate shell into NiS nanosheets while simultaneously dissolving the silica core, yielding uniform hollow spheres with high surface area suitable for supercapacitor applications scispace.com. Similarly, conductive nickel (Ni) nanowires can serve as sacrificial templates. A controlled route using Ni nanowires has successfully produced various this compound nanowires, including Ni₃S₂–Ni, Ni₃S₂–NiS–Ni, and Ni₃S₂–NiS, which exhibit enhanced electrochemical stability for supercapacitors researchgate.netnih.govacs.org.

Self-assembly mechanisms are also vital. Oxalic acid, for example, can act as a shape-developing agent, promoting the formation of NiS nanosheets that subsequently self-assemble into hierarchical nanoflowers researchgate.net. Furthermore, the calcination of this compound in a controlled environment can lead to the self-assembly of ultrathin nickel oxysulfide nanoflakes into three-dimensional hierarchical micro-flowers mdpi.com. The directional infiltration of precursors into porous templates, such as Anodized Aluminum Oxide (AAO) membranes, has been utilized to fabricate this compound nanotubes through a self-assembly route researchgate.net.

Table 2.4: Template-Assisted and Self-Assembly Fabrication Methods for this compound Nanostructures

Template TypeSynthesis MethodResulting NanostructureKey Feature/ApplicationCitation(s)
Silica nanospheresTemplate-engaged conversion (hydrothermal)Hollow spheres (ultrathin nanosheets)Supercapacitors scispace.com
Ni nanowiresSacrificial template routeNanowires (Ni₃S₂-Ni, Ni₃S₂-NiS-Ni, Ni₃S₂-NiS)Supercapacitors (improved electrochemical stability) researchgate.netnih.govacs.org
AAO templatesDirectional infiltration self-assemblyNanotubesNot specified in snippet researchgate.net
Oxalic acid (agent)Hydrothermal, tuning surfactantNanosheets, NanoflowersEnhanced catalytic activity researchgate.net
Calcination of NiSControlled environment calcinationMicro-flowers (nanoflakes)Room temperature gas sensing (nickel oxysulfide) mdpi.com

Controlled Synthesis for Specific Stoichiometries

Achieving precise control over the stoichiometry of this compound is critical, as different phases (e.g., NiS, Ni₃S₂, Ni₃S₄, Ni₉S₈) exhibit distinct properties. Various synthesis strategies are employed to target specific nickel-to-sulfur ratios.

The hydrothermal method is versatile for controlling stoichiometry. For example, using nickel nitrate (B79036) hexahydrate and thiourea as precursors, hierarchical NiS structures can be synthesized, with the phase dependency on precursor concentration being analyzed rsc.orgresearchgate.net. The use of ethylenediaminetetraacetic acid (EDTA) as a capping agent can aid in achieving monodispersity and influence phase formation rsc.orgresearchgate.net. Hydrothermal synthesis has also yielded mesoporous nickel disulfide (NiS₂) nanoparticles researchgate.net.

Laser irradiation in an aqueous solution under ambient conditions has been demonstrated to produce this compound (NiS) nanostructures with high phase purity, without the need for post-calcination escholarship.org.

For specific compounds, targeted synthesis routes are employed. Trinickel disulfide (Ni₃S₂) can be formed by annealing nickel nitride (Ni₃N) or nickel (Ni) structures in the presence of H₂S gas at low temperatures nih.govacs.org. The conversion of α-Ni(OH)₂ microspheres through calcination and subsequent sulfidation yields this compound (NiSₓ) with mixed phases of Ni₃S₂ and NiS nih.gov. Furthermore, controlled sacrificial template routes based on Ni nanowires allow for the preparation of specific compositions like Ni₃S₂–Ni, Ni₃S₂–NiS–Ni, and Ni₃S₂–NiS researchgate.netnih.govacs.org. While Ni₃S₄ and Ni₉S₈ are mentioned as potential stoichiometries, detailed synthesis methods for these specific phases were not extensively detailed in the provided snippets.

Table 2.5: Controlled Synthesis of this compound Stoichiometries

Target StoichiometrySynthesis MethodPrecursorsKey Conditions/ParametersResulting Phase(s)Citation(s)
NiSHydrothermalNi(NO₃)₂·6H₂O, thioureaHydrothermal method, capping agent (EDTA)NiS rsc.orgresearchgate.net
NiSLaser irradiationCH₃CSNH₂, (HOCH₂CH₂),N, Ni(CH₃COO)₂·4H₂OAqueous solution, ambient conditionNiS escholarship.org
NiSTemplate-engaged conversionNickel silicateHydrothermal treatmentNiS scispace.com
Ni₃S₂Annealing in H₂S gasNi₃N/Ni@NVCNLow-temperature annealing (125 °C)Ni₃S₂ nih.govacs.org
Ni₃S₂HydrothermalNi(NO₃)₂·6H₂O, thioureaHydrothermal methodNi₃S₂ chalcogen.ro
NiSₓ (Ni₃S₂, NiS)Calcination and sulfidationα-Ni(OH)₂ microspheresCalcination temperatures (300°C, 400°C)Ni₃S₂, NiS nih.gov
NiS₂HydrothermalNot specifiedHydrothermal methodNiS₂ researchgate.net
Ni₃S₂-Ni, Ni₃S₂-NiS-Ni, Ni₃S₂-NiSSacrificial template route (Ni nanowires)Ni nanowires, sulfur sourceControlled routeNi₃S₂-Ni, Ni₃S₂-NiS-Ni, Ni₃S₂-NiS researchgate.netnih.govacs.org

Strategies for Nanostructure and Morphology Control

The morphology of this compound nanostructures significantly influences their performance in various applications. Researchers have developed strategies to control the formation of diverse morphologies, including nanoparticles, nanosheets, nanorods, nanowires, and hierarchical structures.

Hierarchical structures are frequently targeted for enhanced surface area and electrochemical performance. For instance, hierarchical NiS hollow spheres assembled from ultrathin nanosheets are synthesized using template-engaged conversion scispace.com. Hierarchical NiSₓ hollow microspheres can be prepared via a template-free method using α-Ni(OH)₂ precursors nih.gov. Hydrothermal methods, often employing capping agents like ethylenediaminetetraacetic acid (EDTA) for monodispersity and varying precursor concentrations, are effective in growing hierarchical this compound structures rsc.orgresearchgate.net. Thioglycolic acid (TGA) as a co-reactant in hydrothermal synthesis has also yielded hierarchical β-NiS nanostructures composed of short nanorods chalcogen.ro.

Nanowires and nanorods are commonly synthesized using template-assisted routes. Sacrificial templates, such as Ni nanowires, are converted into Ni₃S₂–Ni, Ni₃S₂–NiS–Ni, and Ni₃S₂–NiS nanowires, which offer improved electrochemical stability researchgate.netnih.govacs.org. A template-free hydrothermal approach has been successful in growing this compound nanorods on Ni mesh, with morphology being sensitive to the concentration of Ni and S precursors, leading to superior oxygen evolution reaction (OER) performance and charge storage capabilities acs.org.

Nanosheets and nanoflowers can be fabricated through methods where specific chemical agents guide growth. Oxalic acid, for example, acts as a shape-developing agent, leading to NiS nanosheets that self-assemble into nanoflowers researchgate.net.

Nanotubes have been formed using AAO templates via directional infiltration self-assembly researchgate.net. For more complex architectures, techniques like plasma-enhanced chemical vapor deposition (PECVD) followed by doping and annealing in H₂S gas can yield unique morphologies such as broccoli-like hierarchical structures (e.g., Ni₃S₂/Ni₃N/Ni@NVCN) nih.govacs.org.

Table 2.6: Strategies for this compound Nanostructure and Morphology Control

Target MorphologySynthesis MethodKey Parameters/StrategiesResulting Properties/ApplicationsCitation(s)
Hollow spheres (nanosheets)Template-engaged conversionSilica nanospheres as templatesHigh specific capacitance for supercapacitors scispace.com
NanowiresSacrificial template route (Ni nanowires)Use of conductive Ni nanowire templateEnhanced electrochemical stability for supercapacitors researchgate.netnih.govacs.org
Nanosheets/NanoflowersHydrothermal method, shape developing agentOxalic acid, tuning reaction time, temperature, surfactantEnhanced catalytic activity researchgate.net
Micro-flowers (nanoflakes)Calcination of NiSControlled environment calcinationRoom temperature gas sensing (nickel oxysulfide) mdpi.com
Hollow microspheresTemplate-free calcination/sulfidationα-Ni(OH)₂ precursorHigh specific capacity for supercapacitors nih.gov
NanotubesDirectional infiltration self-assembly (AAO)AAO templatesNot specified in snippet researchgate.net
NanorodsTemplate-free hydrothermalNi mesh substrate, Ni/S precursor concentrationSuperior OER performance, excellent charge storage (supercapacitors) acs.org
Hierarchical structuresHydrothermal methodNi(NO₃)₂·6H₂O, thiourea, capping agent (EDTA) for monodispersity, precursor concentrationEnhanced catalytic activity rsc.orgresearchgate.net
Broccoli-like morphologyPECVD, N-doping, annealing in H₂S gasNi foil substrate, Ni₃N interlayer, H₂S annealingHigh capacity/rate capability for supercapacitors nih.govacs.org
NanostructuresLaser irradiationAqueous solution, ambient conditionEfficient electrocatalytic HER, supercapacitors escholarship.org
Hierarchical nanostructures (nanorods)Hydrothermal routeNi(NO₃)₂·6H₂O, thioglycolic acid (TGA)High surface area, potential for catalysis chalcogen.ro

Diffraction-Based Characterization Techniques

Diffraction techniques are indispensable for determining the crystalline nature of this compound. By analyzing how waves are scattered by the atomic planes within the material, researchers can deduce its crystal structure, phase purity, and crystallographic orientation.

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases of this compound and assessing the purity of a sample. When X-rays interact with a crystalline material, they are diffracted at specific angles determined by the material's crystal lattice. The resulting diffraction pattern is a unique fingerprint of the crystalline phase.

In the study of this compound, XRD is used to distinguish between its various polymorphs, such as the hexagonal α-NiS and the rhombohedral β-NiS (millerite). researchgate.net For instance, the hexagonal phase of α-NiS is identified by its characteristic high-intensity peaks in the XRD pattern. researchgate.net The sharpness and intensity of these peaks also provide information about the crystallinity of the material. Broader peaks can indicate smaller crystallite sizes. chalcogen.ro

Different synthesis methods can lead to the formation of various this compound phases, including NiS, NiS2, Ni3S2, Ni3S4, Ni9S8, and others. researchgate.netijirset.comacs.org XRD analysis is crucial for confirming the successful synthesis of a desired phase and for detecting the presence of any impurities or secondary phases. For example, XRD patterns have been used to identify the orthorhombic phase of Ni9S8 and the hexagonal structure of NiS. chalcogen.roijirset.com The diffraction peaks are matched with standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm the phase. chalcogen.roijirset.com

Here is an interactive data table summarizing XRD findings for different this compound phases:

This compound PhaseCrystal SystemJCPDS Card No.Key Diffraction Peaks (2θ)Reference
α-NiSHexagonalHigh-intensity peaks researchgate.net
Ni9S8Orthorhombic22-119319.6°, 20.7°, 26.1°, 30.4°, 33.1°, 35.1°, 38.9°, 42.1°, 52.3° ijirset.com
NiS (from complex)Rhombohedral02-128020°, 21°, 22°, 23°, 26° chalcogen.ro
NiS@Ni3S2/NF03-065-211718.45° (110), 32.25° (300), 48.92° (131) acs.org
Mo–Ni3S2@Ni9S8/NF01-073-0698, 01-078-1886Ni3S2: 21.65° (100), 31.4° (11̅0), 49.45° (210); Ni9S8: 15.53° (111), 50.46° (011), 55.58° (101), 57.01° (021) acs.org

Selected Area Electron Diffraction (SAED) is a technique used in transmission electron microscopy (TEM) to obtain diffraction information from a specific, localized area of a sample. fiveable.me This provides insights into the crystal structure and orientation of individual nanoparticles or grains within a larger sample. fiveable.mewikipedia.orgresearchgate.net

A SAED pattern consists of spots or rings, which can reveal whether a material is a single crystal, polycrystalline, or amorphous. youtube.com For a single crystal, the pattern is a regular array of spots, while a polycrystalline material produces a set of concentric rings, with each ring corresponding to a specific set of crystal lattice planes. youtube.com The pattern from an amorphous material will show diffuse rings with low intensity. youtube.com

In this compound research, SAED is used to confirm the crystalline nature of synthesized nanoparticles and to determine their crystallographic orientation. nih.govresearchgate.net By analyzing the geometry of the diffraction pattern, the lattice parameters can be calculated and compared with known values for different this compound phases.

Microscopic and Spectroscopic Techniques

While diffraction techniques provide information about the internal crystal structure, microscopic and spectroscopic methods are essential for characterizing the external morphology, size, shape, and elemental composition of this compound materials.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and nanostructure of this compound. academie-sciences.fr It provides high-resolution images of the sample's surface, revealing details about particle shape, size distribution, and agglomeration. chalcogen.roresearchgate.net

SEM analysis has shown that this compound can be synthesized in various morphologies, including nanoparticles, microflowers, nanoplates, and nanorods. acs.orgacs.org For example, some studies have reported the synthesis of this compound with small, spherically shaped particles, sometimes with pores between them. chalcogen.ro In other cases, hierarchical microflowers composed of nanoplates have been observed. acs.org The morphology can be influenced by synthesis parameters such as reaction time, temperature, and the use of surfactants. researchgate.net

Here is an interactive data table summarizing different this compound morphologies observed by SEM:

This compound MaterialObserved MorphologySynthesis MethodReference
NiS nanoparticlesSmall, spherically shaped particles with some poresThermolysis of imidazolyl dithiocarbamate chalcogen.ro
o-Ni9S8 particlesAggregates of primary nanometric platelet-shaped particlesMicrowave-assisted solvothermal acs.org
NiS microflowersHierarchical structures composed of nanoplatesSulfuration of Ni(OH)2 precursors acs.org
NiS@Ni3S2/NFNanorodsMolten-salt synthesis acs.org
Mo–Ni3S2@Ni9S8/NFIntertwined linear structureMo-doped molten-salt synthesis acs.org
NiS nanoparticlesQuasi-sphericalMicrowave radiation academie-sciences.fr

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is used to investigate the size, shape, and internal structure of this compound nanoparticles. chalcogen.ro By passing a beam of electrons through a thin sample, TEM can reveal fine details, including the crystal lattice of individual nanoparticles.

TEM studies have confirmed the synthesis of nearly spherical this compound nanoparticles with sizes ranging from a few nanometers to several tens of nanometers. chalcogen.ro For example, one study reported NiS nanoparticles with crystallite sizes in the range of 5.11-11.66 nm. chalcogen.ro Another study found NiS2 nanoparticles with an average diameter of 5 nm. researchgate.net High-resolution TEM (HRTEM) can even visualize the lattice fringes of a crystalline nanoparticle, allowing for direct measurement of the lattice spacing. For instance, a lattice plane spacing of 0.241 nm has been observed, corresponding to the (211) planes in NiS2. researchgate.net The size of the this compound particles can be controlled by adjusting synthesis parameters such as the sulfuration time and temperature. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. aip.org

In the analysis of this compound, XPS is used to confirm the presence of nickel and sulfur and to identify their respective chemical states. The XPS spectrum shows peaks at specific binding energies that are characteristic of each element and its oxidation state. For nickel, XPS can distinguish between different oxidation states such as Ni2+ and Ni3+. acs.org For sulfur, it can identify sulfide (S2-) species. acs.org

For example, in a pristine millerite (NiS) surface, photoelectron peaks are observed at binding energies of 853.1 eV for Ni 2p3/2 and 161.7 eV for S 2p. rruff.info In other this compound compounds, peaks for Ni 2p3/2 and Ni 2p1/2 have been observed at approximately 854.1 eV and 871.6 eV, respectively. researchgate.net The corresponding peaks for S 2p3/2 and S 2p1/2 are found at around 161.6 eV and 162.7 eV. researchgate.net The presence of oxygen can also be detected, which may indicate surface oxidation or the presence of hydroxyl groups. acs.orgrruff.info

Here is an interactive data table of binding energies for Ni and S in this compound from XPS studies:

Element and OrbitalBinding Energy (eV)This compound Compound/ConditionReference
Ni 2p3/2853.1Pristine millerite (NiS) rruff.info
S 2p161.7Pristine millerite (NiS) rruff.info
Ni 2p3/2854.1NiS deposited on FTO researchgate.net
Ni 2p1/2871.6NiS deposited on FTO researchgate.net
S 2p3/2161.6NiS deposited on FTO researchgate.net
S 2p1/2162.7NiS deposited on FTO researchgate.net
Ni 2p3/2 (Ni2+)855.9Mo–Ni9S8@Ni3S2/NF acs.org
Ni 2p1/2 (Ni2+)873.6Mo–Ni9S8@Ni3S2/NF acs.org
Ni 2p3/2 (Ni3+)858.3Mo–Ni9S8@Ni3S2/NF acs.org
Ni 2p1/2 (Ni3+)875.7Mo–Ni9S8@Ni3S2/NF acs.org
S 2p3/2 (S2-)162.5Mo–Ni3S2@Ni9S8/NF acs.org
S 2p1/2 (S2-)163.68Mo–Ni3S2@Ni9S8/NF acs.org
S 2p3/2162.6NiS2/CNHs researchgate.net
S 2p1/2163.85NiS2/CNHs researchgate.net

Raman Spectroscopy for Structural Features and Defects

Raman spectroscopy is a powerful non-destructive technique for probing the structural characteristics and vibrational modes of this compound compounds. researchgate.net It is particularly effective for distinguishing between the various polymorphs and stoichiometric forms of this compound, each of which possesses a unique phonon signature. researchgate.net However, historical Raman data for nickel sulfides have shown significant inconsistencies, with reported spectra for the same compound, such as Ni₃S₂, ranging from having no peaks to as many as ten distinct bands. researchgate.netgatech.edu These discrepancies are largely attributed to challenges in synthesizing high-purity, single-phase this compound samples, as the complex Ni-S system contains numerous stable compounds. researchgate.netacs.orgacs.org

In-situ Raman spectroscopy has proven crucial in overcoming these challenges by allowing for the characterization of materials under controlled high-temperature and atmospheric conditions, ensuring the formation of the desired phase. acs.orgacs.org For instance, the formation of heazlewoodite (the low-temperature rhombohedral phase of Ni₃S₂) on a nickel-based composite surface was monitored in-situ at approximately 440°C in an H₂S-containing atmosphere. acs.orgacs.org

Detailed studies have successfully characterized the Raman spectra for different phases. The low-temperature heazlewoodite phase of Ni₃S₂ exhibits distinct Raman peaks at approximately 186, 205, 294, and 334 cm⁻¹. acs.org Upon heating to around 567°C, these peaks disappear, marking a phase transition to the high-temperature cubic structure, which shows a single, broad Raman-active mode around 320 cm⁻¹. acs.orgacs.org This transition is reversible upon cooling. acs.orgacs.org The vibrational modes for various stable nickel sulfides have been systematically computed and are used to identify these phases experimentally. aip.org For example, characteristic peaks for NiS₂ have been observed at 289.1, 326.5, and 470.7 cm⁻¹, while β-NiS shows vibrational modes at 143, 240, 299, 345, and 371 cm⁻¹. researchgate.netresearchgate.net The intensity of Raman modes is highly dependent on crystal lattice vibrations, and size effects in nanomaterials can lead to the absence of some expected vibrational modes. researchgate.net

Raman Active Modes for Various this compound Phases

This table summarizes the experimentally observed and computationally predicted Raman vibrational frequencies for several common this compound compounds, which are crucial for phase identification.

This compound PhaseSymmetry/StructureObserved Raman Peaks (cm⁻¹)Reference
Ni₃S₂ (Heazlewoodite)Rhombohedral186, 205, 294, 334 acs.org
Ni₃S₂ (High-Temp)Cubic~320 (broad) acs.org
β-NiS (Millerite)Hexagonal143, 240, 299, 345, 371 researchgate.net
NiS₂ (Vaesite)Cubic289, 326, 471 researchgate.net
Ni₃S₄ (Polydymite)Cubic220, 285, 489, 596 researchgate.net

Energy Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Distribution

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. wikipedia.org Coupled primarily with scanning electron microscopy (SEM) and transmission electron microscopy (TEM), it provides qualitative and quantitative information on the elemental composition. unam.mxbruker.comucr.edu The technique relies on the principle that each element emits a unique set of characteristic X-rays when excited by a high-energy electron beam. wikipedia.orgucr.edu By measuring the energy and intensity of these emitted X-rays, EDS can identify the elements present and determine their relative abundance. wikipedia.orgnanoscience.com

In the study of nickel sulfides, EDS is routinely used to confirm the presence of nickel and sulfur in synthesized materials and to assess sample purity. chalcogen.roacademie-sciences.fr For example, EDS spectra of NiS nanoparticles have clearly identified peaks corresponding to Ni and S, verifying the successful formation of the compound. chalcogen.ro The technique can also detect minor amounts of other elements, such as oxygen, which may indicate surface oxidation of the sample. academie-sciences.fr

Beyond simple elemental identification, EDS is invaluable for mapping the spatial distribution of elements across a sample's surface. nanoscience.com This elemental mapping is crucial for understanding the homogeneity of this compound materials. researchgate.net Studies on this compound nanoparticles have used EDS mapping to demonstrate a uniform distribution of both nickel and sulfur throughout the sample, which is a critical factor for applications in areas like catalysis and energy storage. researchgate.net The quantitative analysis capabilities of EDS also allow for the determination of atomic ratios, helping to confirm the stoichiometry of the synthesized this compound phase, such as Ni₀.₈₂S₁.₀₀. researchgate.net

Representative EDS Data for this compound Nanoparticles

This table presents typical quantitative results from EDS analysis of this compound materials, illustrating the determination of elemental composition and stoichiometry.

Sample IDTarget StoichiometryElementWeight %Atomic %Determined StoichiometryReference
Ni12 NanoparticleNiSS38.9855.02Ni₀.₈₂S₁.₀₀ researchgate.net
Ni61.0244.98
NiS NanocrystalNiSS34.1549.21Ni₁.₀₃S₁.₀₀ chalcogen.ro
Ni65.8550.79

X-ray Absorption Fine Structure (XAFS) for Electronic Structure Validation

X-ray Absorption Fine Structure (XAFS), a subset of X-ray Absorption Spectroscopy (XAS), is a powerful element-specific technique for probing the local geometric and electronic structure of materials. wikipedia.orgxrayabsorption.org It is uniquely suited for characterizing both crystalline and amorphous materials, making it highly valuable for studying the complex structures of nickel sulfides. wikipedia.org The XAFS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.orgxrayabsorption.org

The XANES region, which is close to the absorption edge, provides information about the oxidation state and coordination chemistry of the absorbing atom. xrayabsorption.orgxrayabsorption.org For nickel sulfides, Ni K-edge XANES spectra are used to determine the valence state of nickel. acs.org For example, the position of the absorption edge for a NiOOH@FeOOH/NiOOH heterostructure was found to be between that of NiO and Ni₂O₃, indicating an average Ni oxidation state between +2 and +3. acs.org XANES analysis can also track structural transformations, such as the progressive loss of Ni-O coordination in favor of Ni-S coordination during the aging of freshly precipitated hexagonal NiS. researchgate.net

The EXAFS region, extending several hundred eV above the edge, contains information about the local atomic environment of the absorbing atom, including bond distances, coordination numbers, and the identity of neighboring atoms. wikipedia.orgxrayabsorption.org Analysis of Ni K-edge EXAFS data for nickel sulfides in industrial cokes indicated a structure similar to hexagonal NiS with short-range order. ntnu.no Similarly, S K-edge EXAFS has been used to determine nearest-neighbor S-Ni distances in various phases like millerite (NiS) and heazelwoodite (Ni₃S₂), with results found to be within 0.02 Å of those from diffraction data. aps.org

Structural Parameters of Nickel Sulfides from EXAFS Analysis

This table shows key structural parameters such as coordination number (CN) and bond distance (R) for different this compound materials as determined by EXAFS analysis.

Material/PhaseAbsorbing Atom EdgeNeighbor AtomCoordination Number (CN)Bond Distance (R) in ÅReference
Ni-bearing mackinawite (XNi = 0.42)Ni K-edgeS4.04 ± 0.302.28 researchgate.net
NiS (hexagonal) in cokeNi K-edgeSNot SpecifiedSimilar to hexagonal NiS ntnu.no
Ni(110)c(2x2)S surfaceS K-edgeNiNot Specified2.23 ± 0.04 aps.org
Ni₃S₂ (heazelwoodite)S K-edgeNiNot SpecifiedConsistent with diffraction data aps.org

In-Situ and Operando Characterization for Reaction Mechanism Elucidation

Understanding the dynamic structural and chemical changes that nickel sulfides undergo during chemical reactions is critical for applications in catalysis and energy storage. In-situ (in place) and operando (working) characterization techniques are indispensable for elucidating these reaction mechanisms by probing the material under actual reaction conditions. rsc.org

Operando XAS and Raman spectroscopy have been particularly insightful in studying this compound electrocatalysts for the hydrogen evolution reaction (HER). researchgate.net One study revealed that a NiS catalyst undergoes a dynamic phase transformation during the HER process in an alkaline medium. researchgate.net Operando Ni K-edge XAS showed that as the applied voltage was swept, the NiS phase restructured into a Ni₃S₂/NiO heterointerface. researchgate.net This was corroborated by operando Raman spectroscopy, where the characteristic peaks for NiS disappeared and new peaks corresponding to Ni₃S₂ and Ni-O species emerged at negative potentials. researchgate.net This dynamic restructuring is crucial for the catalytic activity, where Ni sites are believed to facilitate water dissociation while adjacent S sites optimize hydrogen binding energy. researchgate.net

Similarly, in-situ Raman spectroscopy has been used to monitor the sulfidation of nickel surfaces at high temperatures. acs.orgacs.org By tracking the Raman spectra of a Ni-YSZ composite in an H₂S-containing atmosphere at elevated temperatures, researchers could directly observe the formation of the Ni₃S₂ phase, confirming thermodynamic predictions. acs.orgacs.org Another study used in-situ Raman spectroscopy to track the conversion of a this compound (Ni-S) shell on a catalyst precursor into NiOOH during anodic polarization, revealing the anion exchange dynamics and structural reconstruction that create active catalytic sites. acs.orgacs.org These advanced characterization methods provide a direct window into the complex phase behavior and surface chemistry of nickel sulfides, linking structural dynamics to functional properties. researchgate.net

Energy Storage Technologies

Nickel sulfides offer a diverse range of electrochemical properties that can be tailored for high-performance energy storage devices. This section details their application in supercapacitors and rechargeable batteries.

Supercapacitors and Pseudocapacitors Electrode Development

Nickel sulfides are extensively studied for supercapacitor applications due to their pseudocapacitive behavior, which arises from fast, reversible faradaic reactions occurring at the material's surface and within its bulk. This pseudocapacitance significantly boosts the energy density compared to electric double-layer capacitors (EDLCs).

The development of high-performance supercapacitor electrodes based on nickel sulfides hinges on several key design principles aimed at maximizing charge storage capacity, enhancing rate capability, and ensuring long-term cycling stability. These include:

Nanostructuring: Creating materials with nanoscale dimensions, such as nanoparticles, nanowires, nanosheets, and microspheres, dramatically increases the specific surface area. This provides more electrochemically active sites for ion adsorption and redox reactions, leading to higher specific capacitance researchgate.netnih.govrsc.orgresearchgate.netmdpi.comresearchgate.netfrontiersin.orgmdpi.comsci-hub.seacs.org.

Composite Formation: Combining nickel sulfides with highly conductive materials, such as graphene, carbon nanotubes (CNTs), or other carbonaceous matrices, is crucial. These composites leverage the high surface area and conductivity of carbon materials to improve the electrical conductivity of the this compound, mitigate volume changes during cycling, and enhance charge transfer kinetics researchgate.netmdpi.comresearchgate.netacs.orgnih.govacs.orgrsc.orgresearchgate.netrsc.orgresearchgate.net.

Phase and Composition Control: Precisely controlling the crystalline phase (e.g., NiS, Ni₃S₂, NiS₂) and exploring binary or ternary metal sulfides (e.g., Ni-Co sulfides) can lead to synergistic effects and optimized electrochemical properties researchgate.netnih.govnih.govrsc.orgrsc.orgnih.govmdpi.combohrium.com.

The morphology and crystalline phase of this compound materials significantly dictate their electrochemical performance in supercapacitors. Different crystalline phases, such as NiS, Ni₃S₂, NiS₂, Ni₃S₄, Ni₇S₆, and Ni₉S₈, exhibit distinct electronic structures and redox potentials, influencing their pseudocapacitive contributions researchgate.netnih.govrsc.orgrsc.orgnih.govmdpi.com. For instance, Ni₃S₂ has been identified as a particularly active phase in alkaline media rsc.orgnih.gov.

Morphological features also play a critical role. Hierarchical structures, porous architectures, and nanostructured assemblies like nanosheets and nanowires offer larger electrochemically accessible surface areas and shorter diffusion pathways for ions and electrons researchgate.netnih.govrsc.orgresearchgate.netmdpi.comresearchgate.netfrontiersin.orgmdpi.comsci-hub.seacs.org. For example, mesoporous this compound microspheres have demonstrated enhanced electrolyte accessibility nih.gov. The combination of different phases, such as Ni₃S₂–NiS nanowires, can also lead to improved synergistic effects and enhanced performance acs.org.

Table 1: Performance of this compound-Based Supercapacitor Electrodes

MaterialMorphology/StructureSpecific Capacitance (F/g)Current Density (A/g)Cycling Stability (%)CyclesReference
NiS microflowersHierarchical flower-like603.9-89%- researchgate.net
Ni₃S₂@C/rGODual carbon-modified composite1023.44570.1%5000 rsc.org
Ni₃S₂/TiN@Co-MOF/NFNanostructured composite on Ni foam2648.8188.3%5000 mdpi.com
NiS@NiHierarchical porous nanostructures on Ni foam1109 (308.05 mAh/g)2-- sci-hub.se
NiS/NTA-2Optimized NiS/carbon composite1530.41.085.6%5000 researchgate.net
Ni₃S₂–NiS nanowiresTemplate-assisted nanowires1077.3576.3%10000 acs.org
NiS/ZnS compositeComposite1594.68--- nih.gov
NiS@CoS//ACCore-shell structure with AC~18721>80%5000 nih.gov

Improving the kinetics of charge storage in this compound electrodes is vital for achieving high power density and efficient cycling. Key strategies include:

Creating Conductive Networks: Integrating nickel sulfides with highly conductive carbon materials (graphene, CNTs) forms a robust conductive network, facilitating rapid electron transport and mitigating the intrinsic low conductivity of some this compound phases researchgate.netmdpi.comnih.govacs.orgrsc.orgresearchgate.netresearchgate.net.

Optimizing Ion Diffusion: Nanostructuring and designing hierarchical porous architectures create shorter diffusion pathways for electrolyte ions, allowing them to access more active sites quickly nih.govrsc.orgsci-hub.senih.gov.

Heterostructure and Composite Design: Forming heterostructures or composites with other pseudocapacitive materials or conductive substrates can create synergistic effects that enhance charge transfer and ion diffusion nih.govmdpi.comacs.org. For example, combining Ni₃S₂ with Ni metal nanowires provides excellent cycling stability and conductivity acs.org.

Defect Engineering and Doping: Introducing defects or doping with heteroatoms (e.g., nitrogen, sulfur) can create additional active sites and improve electronic conductivity, thereby boosting kinetic performance nih.govacs.org.

Rechargeable Battery Technologies (e.g., Lithium-Ion, Sodium-Ion)

Nickel sulfides are also extensively investigated as anode materials for Li-ion and Na-ion batteries, leveraging their high theoretical capacities derived from conversion reactions.

Lithium-Ion Batteries (LIBs): Nickel sulfides, particularly NiS and Ni₃S₂, are considered promising anode materials for LIBs due to their high theoretical capacities, which significantly exceed that of graphite (B72142) (372 mAh/g) frontiersin.orgresearchgate.netresearchgate.netresearchgate.net. Their electrochemical activity stems from conversion reactions, where metal sulfides react with lithium ions to form metal nanoparticles and lithium sulfide.

However, practical application faces challenges such as significant volume expansion during lithiation/delithiation, leading to electrode pulverization and capacity fade, as well as relatively poor electrical conductivity researchgate.netfrontiersin.orgresearchgate.netnih.govosti.gov. To overcome these issues, researchers employ strategies like:

Nanostructuring: Synthesizing NiS nanospheres, nanorods, or nanoflakes improves structural integrity and ion diffusion researchgate.netfrontiersin.orgnih.govjst.go.jp.

Carbon Composites: Encapsulating NiS or Ni₃S₂ within carbon matrices (graphene, CNTs, N-doped carbon) enhances conductivity, buffers volume changes, and improves cycling stability researchgate.netnih.govresearchgate.netresearchgate.netnih.govosti.govmdpi.com. For example, NiS nanospheres prepared via hydrothermal methods showed a reversible capacity of 1402.3 mAh/g after 280 cycles at 200 mA/g frontiersin.orgnih.gov. Ni₃S₂/Ni@VCN electrodes achieved 83% capacity retention after 4000 cycles at 13 A/g nih.gov.

Yolk-Shell Structures: Confined yolk-shell microboxes (NiSx@C) have been developed to mitigate volume changes, demonstrating excellent cycle stability (460 mAh/g after 2000 cycles at 1 A/g) and rate performance osti.gov.

Table 2: Performance of this compound-Based Battery Anodes

MaterialBattery TypeElectrodeMorphology/StructureSpecific Capacity (mAh/g)Current Density (A/g)Cycling Stability (%)CyclesReference
NiS nanospheresLIBAnodeNanospheres1402.30.2-280 frontiersin.orgnih.gov
Ni₃S₂/Ni@VCNLIBAnodeBroccoli-like hierarchical structure856.3383%4000 nih.gov
NiS@N-GLIBAnodeNiS nanoparticles wrapped with N-doped graphene809--150 researchgate.net
NiSx@CLIBAnodeConfined yolk-shell microboxes4601-2000 osti.gov
NiS nanoparticlesSIBAnodeNanoparticles286100-1000 rsc.org
Mesoporous Ni₃S₂SIBAnodeMesoporous structure6100.2-1000 acs.org
MNS@NSCSIBAnodeMesoporous NiS microspheres encapsulated in dual-doped carbon640.20.185.4% (513.8 at 10 A/g)10000 nih.gov
Ni₃S₂-N-rGO-700 °CSIBAnodeNi₃S₂ nanocrystals wrapped with N-doped rGO3772-400 researchgate.net
NiS nanoparticlesPIBAnodeNanoparticles6420.5-- rsc.org

Sodium-Ion Batteries (SIBs): Nickel sulfides are also promising candidates for SIB anodes due to their high theoretical capacities and the abundance of sodium resources. Similar to LIBs, challenges include volume expansion and sluggish kinetics nih.govresearchgate.netrsc.orgacs.orgoaepublish.comresearchgate.net. Strategies to enhance performance for SIBs mirror those for LIBs, involving nanostructuring, carbon hybridization, and the use of ether-based electrolytes nih.govresearchgate.netresearchgate.netrsc.orgacs.orgresearchgate.netresearchgate.netfigshare.com. For instance, mesoporous Ni₃S₂ demonstrated excellent rate capability and cycling stability in SIBs, retaining 154 mAh/g at 100 A/g and showing a capacity decay of only 0.047% per cycle over 1000 cycles at 10 A/g acs.orgfigshare.com. MNS@NSC composites achieved a reversible capacity of 640.2 mAh/g after 100 cycles at 0.1 A/g and retained 513.8 mAh/g after 10,000 cycles at 10 A/g nih.gov.

Potassium-Ion Batteries (PIBs): Nickel monosulfide (NiS) has also shown potential as an anode material for PIBs, exhibiting a capacity of 642 mAh/g at 0.5 A/g and 37 mAh/g at 100 A/g rsc.org.

Electrocatalysis for Energy Conversion

Other Electrocatalytic Applications (e.g., CO₂ Reduction, Alcohol Oxidation)

This compound (NiS) materials are emerging as promising electrocatalysts for a variety of reactions beyond hydrogen evolution and oxygen evolution, including the electrochemical reduction of carbon dioxide (CO₂RR) and the electro-oxidation of alcohols (AOR). These applications are crucial for sustainable energy conversion and the synthesis of valuable chemicals.

Electrocatalytic CO₂ Reduction: The electrochemical reduction of CO₂ offers a pathway to convert a greenhouse gas into useful chemical feedstocks and fuels, contributing to carbon neutrality. This compound-based materials have demonstrated significant potential in this area. For instance, bulk iron-nickel sulfide, specifically pentlandite (Fe₄.₅Ni₄.₅S₈), has shown CO₂RR activity, achieving a peak Faradaic efficiency (FE) of 87% for carbon monoxide (CO) and 13% for methane (B114726) at a current density of 3 mA cm⁻² and a potential of -1.8 V vs. the Normal Hydrogen Electrode (NHE) nih.govresearchgate.net. At the same potential, it exhibits suppressed hydrogen evolution and primarily produces CO with a FE of 72% nih.gov. A FeS₂/NiS nanocomposite has also been synthesized, which selectively reduces CO₂ to methanol (B129727) (CH₃OH) with an overpotential of 280 mV and a high FE of up to 64% at -0.6 V vs. the Reversible Hydrogen Electrode (RHE) researchgate.net. Furthermore, sulfur-doped Ni-N-C catalysts (Ni-NS-C) have shown remarkable activity for CO₂ to CO conversion, achieving a current density of 20.5 mA cm⁻² at -0.80 V vs. RHE with a near 100% CO Faradaic efficiency researchgate.net. Atomically dispersed nickel catalysts, such as NiNx-600, have demonstrated exceptional performance for CO₂ electroreduction (ECO₂R) to CO, reaching a partial current density (jCO) of 61.85 mA cm⁻² and a high FECO of 99%, indicating superior intrinsic activity compared to Ni nanoparticles frontiersin.orgfrontiersin.org. Research also indicates that nickel-derived catalysts' performance in CO₂RR is influenced by parameters like temperature, potential, and electrolyte composition, with FE showing an optimum around -1.125 V vs. RHE acs.org.

Electrocatalytic Alcohol Oxidation: The electro-oxidation of alcohols is a key process for synthesizing valuable chemicals and generating hydrogen at the anode in electrochemical devices. This compound (NiS) nanoparticles have been reported to exhibit excellent electrocatalytic performance for the oxidation of ethanol (B145695) and methanol in basic media acs.orgcsic.esresearchgate.net. Specifically, NiS catalysts achieved current densities of up to 175.5 mA cm⁻² for ethanol oxidation and 145.1 mA cm⁻² for methanol oxidation at 1.6 V vs. RHE acs.orgcsic.esresearchgate.net. The Faradaic efficiency for methanol conversion to formate (B1220265) was reported as 98%, and for ethanol to acetate (B1210297) as 81% acs.orgcsic.esresearchgate.net. Density functional theory (DFT) calculations suggest that the presence of sulfate ions on the formed NiOOH surface plays a crucial role by modifying the electronic properties, thereby enhancing electroconductivity and electron transfer acs.orgcsic.esresearchgate.net. These calculations also revealed that the dehydrogenation of ethoxy groups is more energetically favorable than methoxy (B1213986) groups on the NiS catalyst surface, which explains the higher observed current densities for ethanol oxidation acs.orgcsic.esresearchgate.net. Co-doped this compound nanowires, such as Ni₂Co₁S₂, have shown high activity for benzyl (B1604629) alcohol oxidation, with a current density of 56.8 mA/cm² at 1.35 V, significantly outperforming pristine Ni₃S₂ nanowires researcher.lifeacs.org. This enhanced activity is attributed to optimized charge redistribution induced by cobalt doping, which promotes the formation of the catalytically active Ni(III) species researcher.lifeacs.org.

Performance Data for Other Electrocatalytic Applications:

Reaction TypeCatalyst CompositionTarget Product / AlcoholPerformance MetricValueReference
CO₂ ReductionFe₄.₅Ni₄.₅S₈COFaradaic Efficiency (FECO) at 3 mA cm⁻²87% nih.govresearchgate.net
CO₂ ReductionFe₄.₅Ni₄.₅S₈MethaneFaradaic Efficiency (FECH₄) at 3 mA cm⁻²13% nih.govresearchgate.net
CO₂ ReductionFeS₂/NiSCH₃OHFaradaic Efficiency (FECH₃OH) at -0.6 V64% researchgate.net
CO₂ ReductionNi-NS-CCOCurrent Density at -0.80 V20.5 mA cm⁻² researchgate.net
CO₂ ReductionNi-NS-CCOFECO at -0.80 V~100% researchgate.net
CO₂ ReductionNiNx-600COPartial Current Density (jCO) at -1.2 V61.85 mA cm⁻² frontiersin.orgfrontiersin.org
CO₂ ReductionNiNx-600COFECO at -1.2 V99% frontiersin.orgfrontiersin.org
Alcohol OxidationNiSEthanolCurrent Density at 1.6 V vs. RHE175.5 mA cm⁻² acs.orgcsic.esresearchgate.net
Alcohol OxidationNiSEthanolFE (Ethanol to Acetate)81% acs.orgcsic.esresearchgate.net
Alcohol OxidationNiSMethanolCurrent Density at 1.6 V vs. RHE145.1 mA cm⁻² acs.orgcsic.esresearchgate.net
Alcohol OxidationNiSMethanolFE (Methanol to Formate)98% acs.orgcsic.esresearchgate.net
Alcohol OxidationNi₂Co₁S₂ NWsBenzyl AlcoholCurrent Density at 1.35 V56.8 mA/cm² researcher.lifeacs.org

Role of Electronic Structure and Surface Properties in Electrocatalytic Performance

The electrocatalytic performance of this compound materials is intrinsically linked to their electronic structure and surface properties. Strategies such as doping, creating heterostructures, and controlling morphology are employed to optimize these characteristics, leading to enhanced catalytic activity, selectivity, and stability.

Electronic Structure Modulation: Doping nickel sulfides with various elements, including transition metals (e.g., Co, Fe, Cr) and non-metals (e.g., C, N, P), can significantly alter their electronic band structure acs.orgmdpi.comresearchgate.netbohrium.commdpi.com. This modification can optimize the adsorption energy of reaction intermediates, improve intrinsic activity, enhance electrical conductivity, and increase the number of active sites mdpi.comresearchgate.net. For example, chromium incorporation into NiS for oxygen evolution reaction (OER) was found to contribute to improved kinetic properties and activity due to changes in the electronic structure bohrium.com. Similarly, iron doping in NiS accelerates OER kinetics by modifying its electronic structure bohrium.com. Nonmetal heteroatoms, such as carbon, can engineer the geometric and electronic structures of Ni₃S₂, activating surface sites and weakening the adsorption of key intermediates, thereby reducing the theoretical overpotential for OER mdpi.com. In CO₂ reduction, sulfur doping in Ni-N-C catalysts creates a synergistic effect between sulfur and Ni-Nₓ moieties, enhancing both activity and selectivity for CO production researchgate.net. Atomically dispersed nickel catalysts (NiNx-600) exhibit superior ECO₂R performance due to optimized Ni-cluster coordination and improved electron transfer kinetics, resulting in lower charge transfer resistance and better intrinsic activity compared to Ni nanoparticles frontiersin.orgfrontiersin.org.

Surface Properties and Morphology: Surface properties, including surface area, porosity, and the presence of specific functional groups or phases, are critical for electrocatalytic efficiency. High surface areas provide more electroactive sites, while porosity can reduce diffusion resistance and facilitate electrolyte-electrode contact researchgate.net. The formation of heterostructures, such as Ni₃S₂@NiS, can optimize hydrogen binding energy, leading to enhanced catalytic performance for hydrogen evolution mdpi.com. In alcohol oxidation, the presence of sulfate ions on the NiOOH surface, formed during the electrochemical process, is crucial for improving the electroconductivity and electron transfer of NiS catalysts acs.orgcsic.esresearchgate.net. The specific crystal phase of this compound also influences its catalytic activity; for instance, Ni₃S₂ generally exhibits higher HER activity than other phases due to its larger electrochemically active surface area and conductivity researchgate.net. Dual-phase nickel sulfides (e.g., NiS and Ni₇S₆) can also enhance OER activity, as the surface Ni-sulfide transforms into NiOOH, which facilitates the reaction, while the core maintains metallic character for charge conduction acs.org. The activation of dual-phase heterojunctions during catalysis generates numerous active sites, further boosting OER performance acs.org.

Catalytic Applications of Nickel Sulfide Non Electrochemical

Photocatalysis for Hydrogen Evolution

Photocatalysis using semiconductor materials offers a promising pathway for producing hydrogen, a clean energy carrier, from water. rsc.org Nickel sulfide (B99878) has emerged as a remarkable material in this field, demonstrating high catalytic activity and favorable electronic characteristics. rsc.orgrsc.org It can function both as a standalone photocatalyst and, more commonly, as a co-catalyst to enhance the efficiency of other semiconductor materials. rsc.orgresearchgate.net

The integration of nickel sulfide into photocatalytic systems has led to significant improvements in hydrogen (H₂) evolution rates. Researchers have successfully combined NiS with various semiconductor materials, such as titanium dioxide (TiO₂), cadmium sulfide (CdS), and graphitic carbon nitride (g-C₃N₄), to create highly efficient composite photocatalysts. researchgate.netbohrium.comrsc.org

For instance, loading this compound nanoclusters onto TiO₂ nanotube arrays resulted in a hydrogen production rate approximately 79 times higher than that of bare TiO₂. researchgate.net Similarly, a composite of 5 wt% Copper Sulfide (CuS) and 5 wt% NiS on TiO₂ showed a hydrogen evolution rate of about 800 μmol h⁻¹, which was 28 times greater than that of TiO₂ alone. bohrium.com The crystal phase of the this compound co-catalyst also plays a critical role; cubic NiS₂ has been shown to yield the highest improvement factor when combined with TiO₂, CdS, and carbon nitride, achieving a rate of 14,604 μmol h⁻¹ g⁻¹ with CdS. rsc.orgrawdatalibrary.net

Another advanced system involves installing few-atom clusters of this compound into a high-stability metal-organic framework (MOF), specifically NU-1000. This porous catalyst produced H₂ gas at a rate of 3.1 mmol g⁻¹ h⁻¹ under UV irradiation. osti.govnih.gov The rate was further enhanced to 4.8 mmol g⁻¹ h⁻¹ under visible light with the addition of rose bengal, an organic dye. osti.govnih.gov

Performance of Various this compound-Based Photocatalytic Systems for Hydrogen Evolution
Photocatalyst SystemHydrogen (H₂) Evolution RateLight SourceReference
c-NiS₂/CdS14,604 μmol h⁻¹ g⁻¹Light Irradiation (λ > 320 nm) rsc.orgrawdatalibrary.net
c-NiS₂/CN (carbon nitride)4,078 μmol h⁻¹ g⁻¹Light Irradiation (λ > 320 nm) rsc.orgrawdatalibrary.net
8 wt% NiS/TiO₂ NTAs~7,486 μmol h⁻¹ g⁻¹Not Specified researchgate.net
NiS in NU-1000 MOF (with rose bengal)4.8 mmol g⁻¹ h⁻¹Visible Light nih.gov
NiS in NU-1000 MOF3.1 mmol g⁻¹ h⁻¹UV Irradiation nih.gov
2 wt% NiS₂/CdLa₂S₄2.5 mmol h⁻¹ g⁻¹Visible Light ntu.edu.sg
5 wt% CuS–5 wt% NiS–TiO₂800 μmol h⁻¹500 W Xe lamp bohrium.com
c-NiS₂/TiO₂345 μmol h⁻¹ g⁻¹Light Irradiation (λ > 320 nm) rsc.orgrawdatalibrary.net

This compound's effectiveness in photocatalysis stems from its dual role as both a semiconductor and a co-catalyst. rsc.orgresearchgate.net As a semiconductor, NiS possesses a narrow band gap, which allows it to absorb a broader spectrum of light. rsc.orgrsc.org This property is crucial for efficiently utilizing solar energy. rsc.org

When used as a co-catalyst, NiS significantly enhances the performance of primary semiconductor photocatalysts like TiO₂ or CdS. researchgate.netrsc.org Its primary functions are to improve charge separation and provide active sites for redox reactions. ntu.edu.sgrepec.org When light strikes the primary semiconductor, it generates electron-hole pairs. The this compound, acting as a co-catalyst, facilitates the transfer of these photogenerated electrons from the semiconductor. ntu.edu.sg This process effectively suppresses the recombination of electrons and holes, which is a major limiting factor in photocatalytic efficiency. researchgate.netntu.edu.sg

Furthermore, this compound provides active sites for the hydrogen evolution reaction itself. Theoretical and experimental studies have shown that certain phases of this compound, such as cubic NiS₂, possess a more appropriate Gibbs free energy for hydrogen adsorption, which is a key step in the formation of H₂ molecules. rsc.orgrawdatalibrary.net This optimization of hydrogen adsorption, combined with improved charge migration, leads to the substantially enhanced photocatalytic activity observed in NiS-containing systems. rsc.orgrawdatalibrary.net

Heterogeneous Catalysis (e.g., Hydrodesulfurization, Organic Reactions)

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. This compound is a key component in several industrial heterogeneous catalysts, most notably for hydrodesulfurization.

Hydrodesulfurization (HDS)

Hydrodesulfurization is a critical process in the petroleum refining industry used to remove sulfur from natural gas and refined petroleum products. wikipedia.org The most common HDS catalysts are cobalt-molybdenum (Co-Mo) or nickel-molybdenum (B8610338) (Ni-Mo) sulfides supported on alumina. wikipedia.orgnih.gov Ni-Mo-S catalysts are particularly preferred when hydrodenitrogenation (HDN) and other hydrotreating processes are required alongside HDS. acs.org

In these catalysts, the active sites are located at the perimeter of molybdenum disulfide (MoS₂) slabs, promoted by nickel. nih.gov While the MoS₂ provides the primary catalytic surface, the this compound (NiSₓ) phase is not merely an inert component. It acts as a promoter, enhancing the catalytic activity of the MoS₂. nih.gov The presence of nickel modifies the electronic properties and morphology of the MoS₂, leading to a higher concentration of active sites for both the direct desulfurization (DDS) and hydrogenation (HYD) pathways of HDS. nih.gov Unsupported, bulk Ni-Mo sulfide catalysts have demonstrated significantly higher rates for the HYD pathway compared to traditional alumina-supported catalysts. nih.gov

Organic Reactions

Nickel-based catalysts are versatile in promoting a wide range of organic reactions, including cross-coupling, C-H functionalization, hydrogenation, and oxidation. rsc.org While many of these systems utilize metallic nickel or nickel complexes, the principles extend to this compound in specific contexts. For example, N-iodosuccinimide (NIS), an iodine source, can mediate radical cascade reactions for the synthesis of complex heterocycles like 1,N⁶-ethenoadenines. nih.govorganic-chemistry.org While this is a metal-free example, it highlights the types of complex organic transformations where nickel catalysts, including sulfide forms, can play a role. The formation of heterogeneous nickel catalysts can involve sulfur sources, indicating the relevance of sulfide species in creating active catalytic particles for reactions like the hydrogenolysis of aryl ethers, a key process in converting biomass lignin (B12514952) into valuable chemicals. google.comacs.org

Environmental Remediation Applications of Nickel Sulfide

Photocatalytic Degradation of Organic Pollutants

Photocatalysis, a process driven by light energy to catalyze chemical reactions, is a key method for breaking down organic contaminants into less harmful substances. Nickel sulfides, especially in nanostructured forms and as components of heterojunctions or nanocomposites, exhibit remarkable photocatalytic activity. These materials are effective under visible light irradiation, which constitutes a significant portion of the solar spectrum, making them suitable for solar-driven water purification.

Dye Degradation Mechanisms and Efficiency

Nickel sulfides, including NiS and NiS₂, are utilized as photocatalysts for the degradation of various organic dyes, such as Methylene Blue (MB), Tetracycline (TC), and Methyl Orange (MO). The photocatalytic activity is often enhanced by forming heterojunctions with other semiconductors or integrating with materials like graphene oxide (GO) or reduced graphene oxide (rGO). These modifications improve light absorption, charge separation, and reduce electron-hole recombination, leading to higher degradation efficiencies.

The degradation mechanism typically involves the absorption of photons, generating electron-hole pairs. These charge carriers then participate in redox reactions on the catalyst surface. Electrons can react with adsorbed oxygen to form superoxide (B77818) radicals (•O₂⁻), while holes can react with water or hydroxide (B78521) ions to produce hydroxyl radicals (•OH). Both •O₂⁻ and •OH are potent reactive oxygen species (ROS) that effectively degrade organic pollutants. For instance, a NiS/GO/PVA nanocomposite film demonstrated efficient degradation of MB and TC under visible light, with degradation kinetic rates following a pseudo-first-order model mdpi.com. NiS₂ nanoflake layers have also shown photocatalytic activity for phenol (B47542) degradation under solar light rsc.org.

Table 1: Photocatalytic Degradation of Organic Pollutants by Nickel Sulfide (B99878) Materials

PhotocatalystPollutant (Initial Concentration)Degradation EfficiencyRate Constant (min⁻¹)ConditionsReference
NiS/GO/PVA nanocompositeMethylene Blue (MB)86% (30 min)0.094Visible light, neutral pH mdpi.com
NiS/GO/PVA nanocompositeTetracycline (TC)64% (30 min)0.093Visible light, neutral pH mdpi.com
NiS₂ nanoflake layerPhenolGood solar lightN/ASolar light, pH 6 rsc.org
Ni–Cd–S/rGO nanocompositeMethylene Blue (MB)94%N/ASunlight urfu.ru
Ni–Cd–S/rGO nanocompositeMethyl Orange (MO)97.1%N/ASunlight urfu.ru
NiS nanoparticlesMethylene Blue (MB)88%N/APhotocatalytic chamber (UV-simulated light) actachemicamalaysia.com
NiS nanoparticlesMethyl Orange (MO)84%N/APhotocatalytic chamber (UV-simulated light) actachemicamalaysia.com

Nickel sulfide materials possess band gaps that are conducive to light absorption. NiS typically exhibits band gaps in the range of 1.92–2.41 eV, while NiS₂ can have band gaps as low as 1.19 eV rsc.orgresearchgate.netresearchgate.net. These values are generally smaller than that of TiO₂, allowing for more efficient utilization of visible light.

Advanced Oxidation Processes (AOPs) Utilizing this compound

Photocatalysis itself is a form of Advanced Oxidation Process (AOP) due to the generation of highly reactive species like hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻) that drive the oxidative degradation of pollutants mdpi.comrsc.org. These ROS are crucial for breaking down complex organic molecules that are often resistant to conventional treatment methods. While specific AOPs beyond photocatalysis involving this compound are less detailed in the provided literature, the generation of these powerful oxidants through light-activated this compound materials places them firmly within the AOP framework for water treatment.

Adsorption of Contaminants from Aqueous Solutions

This compound and its composites are also effective adsorbents for removing both heavy metals and organic contaminants from water. The adsorption process relies on the interaction between the pollutant molecules and the surface of the this compound material. These interactions can include chemisorption, physisorption, ion exchange, and electrostatic attraction, often facilitated by the presence of sulfur atoms which have a strong affinity for many heavy metal ions.

Heavy Metal Adsorption Studies

This compound nanomaterials and their composites have been investigated for the removal of various heavy metals, including Ni²⁺, Pb²⁺, Cd²⁺, and Hg²⁺. The adsorption capacity is influenced by factors such as pH, adsorbent dosage, initial metal concentration, and contact time.

Sulfur-functionalized carbons, for example, show a notable affinity for heavy metals, with distribution coefficients for Ni²⁺ in the range of 115–147 mL/g under noncompetitive conditions at pH > 7.0 acs.org. Pine sawdust has demonstrated an adsorption capacity for Ni(II) of approximately 65.9 x 10⁻³ mg/g under specific conditions scielo.org.za. More advanced materials like modified reduced graphene oxide (rGO)-aerogels have shown significantly higher capacities, with Ni²⁺ adsorption reaching 150.6 mg/g at pH 5 and 25 °C nih.gov. Similarly, CMC-BNNS hydrogel achieved a maximum adsorption capacity of 344 mg/g for Ni²⁺ under optimized conditions mdpi.com. Activated carbon, especially when modified with nitric acid, also shows enhanced adsorption of Ni²⁺ isca.me.

Table 2: Adsorption of Heavy Metals by this compound-Related Materials

AdsorbentPollutantAdsorption Capacity (mg/g)ConditionsReference
Sulfur-functionalized carbonsNi²⁺115–147 (Distribution Coeff.)pH > 7.0, noncompetitive acs.org
Pine sawdustNi(II)65.9 x 10⁻³Low dose, high initial concentration, pH 3.9 scielo.org.za
Modified rGO-aerogelNi²⁺150.6pH 5, 25 °C nih.gov
CMC-BNNS hydrogelNi²⁺344pH 4.5, 25 °C, 100 min mdpi.com
Granular Activated Carbon (GAC)Ni²⁺Enhanced after HNO₃ oxid.Batch experiments isca.me
NiS nanoparticles loaded on AC (NiS-NP-AC)Ni²⁺46pH 8.1, contact time 5.46 min researchgate.net

The interaction between sulfur atoms in this compound materials and heavy metal ions is a key factor in their adsorption efficiency. For example, soft-soft interactions between sulfur and metal ions like Pb²⁺ and Ni²⁺ facilitate the formation of stable bonds, leading to effective adsorption mdpi.com.

Organic Contaminant Adsorption

This compound-based materials also demonstrate significant capabilities in adsorbing organic contaminants, particularly dyes. The NiS nanoparticles loaded onto activated carbon (NiS-NP-AC) composite has shown remarkable performance in the simultaneous adsorption of Methylene Blue (MB) and Safranin-O (SO). Under optimized conditions (pH 8.1, contact time 5.46 min), these composites achieved a removal percentage of 99.9% for both dyes, with adsorption capacities of 46 mg/g for MB and 52 mg/g for SO researchgate.net.

The adsorption kinetics for these organic pollutants often follow pseudo-second-order models, indicating that the rate of adsorption is dependent on the concentration of both the adsorbent and adsorbate. The presence of active sites on the surface of this compound materials, such as pores and functional groups, enhances the adsorption process.

Table 3: Adsorption of Organic Contaminants by this compound Materials

AdsorbentPollutantAdsorption Capacity (mg/g)Removal (%)ConditionsReference
NiS-NP-AC compositeMethylene Blue (MB)4699.9pH 8.1, contact time 5.46 min researchgate.net
NiS-NP-AC compositeSafranin-O (SO)5299.9pH 8.1, contact time 5.46 min researchgate.net
Modified rGO-aerogelMethyl Orange (MO)542.6High25 °C nih.gov

The adsorption of organic molecules can be influenced by various factors, including electrostatic interactions and hydrogen bonding between the pollutant and the adsorbent surface. The strong adsorption capacities suggest that this compound-based materials are promising candidates for the efficient removal of organic dyes from industrial wastewater.

List of this compound Compounds Mentioned:

this compound (NiS)

Nickel disulfide (NiS₂)

Ni–Cd–S/rGO nanocomposite

NiS/GO/PVA nanocomposite

NiS-NP-AC composite (this compound Nanoparticle-Loaded Activated Carbon)

Ni₃S₂

Theoretical and Computational Investigations of Nickel Sulfide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for understanding the electronic and structural properties of nickel sulfides. By solving the Kohn-Sham equations, DFT allows for the calculation of ground-state properties, including electronic band structures, densities of states (DOS), and surface energies, which are critical for predicting material behavior and guiding experimental synthesis.

DFT calculations have revealed diverse electronic characteristics across different nickel sulfide (B99878) phases. For instance, millerite NiS is consistently predicted to be metallic, with its band structure and density of states aligning well with experimental observations jmaterenvironsci.commaterialsproject.org. The metallic nature is characterized by the Fermi level crossing the electronic bands, indicating the presence of delocalized electrons. In these metallic phases, Ni 3d and S 2p orbitals are found to hybridize strongly, contributing to the electronic states near the Fermi level jmaterenvironsci.comgatech.edu.

Other nickel sulfide phases, such as Ni3S2, NiS, and Ni3S4, often exhibit low densities of states at the Fermi level, suggesting a less pronounced metallic character or proximity to a semimetallic state gatech.edu. Heterostructures like Ni3N and Ni3S2 have been shown to possess metallic characteristics with a high density of occupied electrons near the Fermi level acs.org.

The application of DFT combined with the Hubbard U correction (DFT+U) has been instrumental in accurately describing the electronic correlation effects in nickel sulfides, particularly hexagonal NiS. While standard DFT functionals predict hexagonal NiS to be a paramagnetic metal, DFT+U calculations reveal that incorporating on-site Coulomb interactions can lead to an antiferromagnetic insulating state at lower temperatures, accurately capturing the high-low temperature phase transition observed experimentally aip.orgaip.org. This highlights the importance of electron correlation in determining the electronic behavior of NiS.

Furthermore, studies on doped nickel sulfides demonstrate how introducing heteroatoms or creating vacancies can significantly modify the electronic structure and conductivity. For example, sulfur vacancies in Ni3S2 have been shown to optimize the electronic density of Ni sites, enhancing intrinsic activity rsc.org. Similarly, chlorine doping in Ni3S2 has been found to modulate its electronic structure, leading to improved catalytic performance nih.gov. NiPS3, a related compound, exhibits semiconducting behavior with a calculated band gap of approximately 1.47 eV spp-online.org.

This compound PhaseElectronic Nature (DFT)Band Gap (eV)Key Electronic FeaturesReference(s)
NiS (millerite)Metallic0.00Ni 3d & S 2p hybridization, Fermi level crossing jmaterenvironsci.commaterialsproject.org
Ni3S2Metallic/SemimetallicVariesLow DOS at Fermi level, Ni-S hybridization gatech.eduacs.org
NiS (hexagonal, HT)Paramagnetic Metallic0.00Predicted by standard DFT aip.orgaip.org
NiS (hexagonal, LT)Antiferromagnetic Insulator~0.1-0.5Predicted by DFT+U, due to electronic correlation aip.orgaip.org
NiPS3Semiconducting~1.47Tunable electronic structure with twist angle spp-online.org
Cl-doped Ni3S2Modified Electronic StructureVariesOptimized electronic density, improved conductivity nih.gov
S-vacant Ni3S2Optimized Electronic StructureVariesIncreased electron density at Ni sites, optimized ΔGH* rsc.org

DFT calculations are extensively used to model the adsorption of reaction intermediates and to elucidate reaction mechanisms on this compound surfaces. These studies are critical for understanding the catalytic activity of nickel sulfides in processes such as the Hydrogen Evolution Reaction (HER), Oxygen Evolution Reaction (OER), and desulfurization.

A key finding from DFT studies is that the catalytic activity of nickel sulfides is strongly influenced by the local coordination environment of the active nickel sites. Specifically, surface Ni sites with three sulfur neighbors have been identified as optimally coordinated for high catalytic activity, particularly for the Oxygen Reduction Reaction (ORR) mit.eduresearchgate.netconfex.com. DFT calculations have been employed to determine adsorption free energies of intermediates like *OH, *O, and *OOH on various this compound surfaces, establishing scaling relations that predict optimal binding energies for high catalytic performance confex.com.

For the HER, DFT studies have investigated the adsorption of hydrogen (H) and hydroxyl (OH) species on different this compound phases. For example, on Ni3S2 surfaces, calculations of water dissociation energy and H adsorption energy help rationalize the catalytic performance acs.org. Heterostructuring nickel sulfides, such as Ni3S2@NiS, has been shown via DFT to optimize the hydrogen adsorption free energy (ΔGH), bringing it closer to zero and thus enhancing HER activity mdpi.com.

In the context of electrocatalytic alcohol oxidation, DFT has been used to identify more favorable reaction pathways, such as the decomposition of ethanol (B145695) over this compound nanoparticles csic.es. For desulfurization processes, DFT calculations on Ni/ZnO catalysts have elucidated sulfur transfer mechanisms, suggesting that direct solid-state diffusion of sulfur to interfacial oxygen vacancies is a feasible pathway, with hydrogen playing a key role in facilitating this process sciopen.comcup.edu.cn.

DFT is also applied to model surface restructuring phenomena. For instance, the oxidative restructuring of Ni3S2 to an amorphous NiS surface film, which exhibits enhanced ORR activity, has been investigated using DFT to understand the formation of optimally coordinated active sites mit.eduresearchgate.net.

Catalyst SystemReactionKey Intermediate/ProcessCalculated Descriptor (DFT)Value / TrendReference(s)
Ni3S2HERΔGH*Optimized valueCloser to 0 eV, enhancing catalytic performance acs.orgrsc.orgmdpi.com
Ni3S2OERΔG of elementary stepsWeakened intermediate adsorptionC-doping reduces theoretical overpotential to 0.46 eV mdpi.com
Ni3S2ORRNi-S coordination numberStructure-activity descriptorOptimal activity for sites with ~3 S neighbors mit.eduresearchgate.netconfex.com
Ni3S2HERWater dissociation energyEnergy barrierNi3N (0.49 eV) < Ni3S2 (0.70 eV) acs.org
Ni/ZnORADSS adsorption/diffusionEnergy barrierDirect S diffusion to Ov more favorable than hydrogenation sciopen.comcup.edu.cn
NiS (surface)GeneralAdsorption energyEnthalpy, EntropyVibrational analysis included for thermal corrections acs.org
Ni-based catalystsALDReaction mechanismLigand elimination/dissociationStepwise process from precursor and H2S rsc.org

Computational methods, particularly DFT combined with ab initio thermodynamics, are crucial for predicting the relative stability of different this compound phases under various conditions and for understanding the mechanisms governing phase transitions.

DFT calculations, often coupled with thermodynamic analyses, have identified Ni3S2 as the most thermodynamically stable this compound phase on Ni(111) surfaces under typical reactive adsorption desulfurization (RADS) conditions mdpi.com. These studies also predict the existence of intermediate, less saturated this compound phases, such as Ni3S, Ni2S, and Ni9S5, which can form during sulfurization processes mdpi.com.

Phase transitions in nickel sulfides, such as the high-temperature to low-temperature transformation in hexagonal NiS, are often driven by changes in electronic correlation and magnetic ordering. DFT+U calculations have been successful in capturing these transitions by accurately describing the electronic structure and magnetic properties of the different phases aip.orgaip.org. The inclusion of the on-site Coulomb interaction (U) parameter is critical for predicting the insulating, antiferromagnetic state of the low-temperature phase, which is not accurately represented by standard DFT methods aip.orgaip.org.

Studies on phase transformations in this compound near the NiS composition reveal that the mechanisms are sensitive to sulfur content. Near-stoichiometric compositions can undergo massive transformations, while overstoichiometric compositions may exhibit diffusion-controlled mechanisms. These transformations influence the microstructure and can involve the precipitation of other this compound phases like Ni3S4 researchgate.net.

This compound SystemTransition/Stability ConditionMethod UsedKey FindingReference(s)
Ni(111) + SRADS conditionsAb initio Thermo.Ni3S2 predicted as the most stable phase; intermediate phases (Ni3S, Ni2S, Ni9S5) identified. mdpi.com
Hexagonal NiSHigh-to-Low TemperatureDFT+UElectronic correlation is responsible for the transition from a paramagnetic metal (HT) to an antiferromagnetic insulator (LT). aip.orgaip.org
NiS (near NiS comp.)Varying Sulfur ContentMicrostructural analysisTransformation mechanisms depend on stoichiometry; massive transformation for near-stoichiometric, diffusion-controlled for overstoichiometric. researchgate.net
NiSPhase stabilityDFTPredicted to be dynamically stable in the wurtzite phase for a 2D monolayer. rsc.org

Ab Initio Thermodynamics and Reaction Pathway Analysis

Ab initio thermodynamics extends DFT calculations by incorporating temperature and pressure effects, often through vibrational analysis and the calculation of free energies. This approach is vital for predicting the thermodynamic stability of phases and identifying favorable reaction pathways under specific conditions.

For instance, ab initio thermodynamics analysis has been used to confirm the stability of Ni3S2 on Ni(111) surfaces under reactive adsorption desulfurization conditions mdpi.com. In the context of Ni/ZnO catalysts for desulfurization, ab initio thermodynamics revealed that hydrogen atmospheres promote the formation of oxygen vacancies on the ZnO surface, which are crucial for the interfacial sulfur transfer mechanism sciopen.comcup.edu.cn. This analysis also indicated that the direct solid-state diffusion of sulfur to interfacial oxygen vacancies is thermodynamically more favorable than sulfur hydrogenation and subsequent desorption as H2S sciopen.comcup.edu.cn.

Furthermore, ab initio calculations, including vibrational analysis, have been employed to determine the adsorption thermodynamics of species like H2S and H2 on Ni surfaces, providing accurate free energy values for surface species by accounting for thermal corrections acs.org. In electrocatalysis, ab initio calculations have demonstrated more favorable reaction pathways for the decomposition of ethanol over this compound nanoparticles, contributing to a better understanding of alcohol oxidation mechanisms csic.es.

Molecular Dynamics Simulations for Structural Evolution

While DFT primarily focuses on static ground-state properties, Molecular Dynamics (MD) simulations, including Ab Initio Molecular Dynamics (AIMD), are employed to investigate the dynamic behavior and structural evolution of materials over time. These simulations can capture phenomena such as phase transitions, defect migration, and the formation of amorphous structures.

Although direct MD studies specifically detailing the structural evolution of bulk nickel sulfides might be less prevalent in the literature compared to DFT studies, the methodologies are applied to related systems and concepts relevant to nickel sulfides. For example, AIMD simulations have been used to calculate stable structures and simulate annealing processes for metal oxides, providing a framework for understanding structural transformations under thermal treatment csic.es.

In the broader context of catalysis, MD simulations can track the dynamic structural transformations of metal species, such as the conversion of single metal atoms into clusters, which are influenced by the surrounding gas atmosphere and involve overcoming kinetic barriers rsc.org. Such dynamic structural evolution is pertinent to understanding how active sites in this compound catalysts might change under operative conditions. Studies on electrocatalytic processes also show the structural evolution of nickel clusters during reactions, illustrating dynamic changes in active species sciopen.com. These simulation techniques offer a dynamic perspective complementary to static DFT calculations.

Advanced Functional Materials and Composites Based on Nickel Sulfide

Carbon-Based Nickel Sulfide (B99878) Composites

The integration of nickel sulfide nanomaterials with various carbon-based architectures, including graphene, carbon nanotubes (CNTs), and hollow carbon structures, has proven to be a highly effective strategy for improving their electrochemical performance. The carbon matrix serves multiple roles, such as enhancing electrical conductivity, providing a high surface area, acting as a scaffold to prevent aggregation of active NiSₓ nanoparticles, and facilitating ion transport.

Synergistic Effects in Hybrid Architectures

Table 1: Performance of Carbon-Based this compound Composites

Composite MaterialApplicationKey Performance MetricValueCitation
NiS/GrapheneSupercapacitorSpecific Capacity827 C g⁻¹ (at 5 A g⁻¹) nih.gov
NiS/GrapheneSupercapacitorCapacitance Retention (after 5000 cycles)88% nih.gov
Ni–Co–S/LIGMicrosupercapacitorAreal Specific Capacitance680 mF cm⁻² (at 1 mA cm⁻²) rsc.org
NiS₂/CNTsSupercapacitorSpecific Capacitance885 F·g⁻¹ (at 1 A·g⁻¹) mdpi.com
NST/CNTs@CSupercapacitorSpecific Capacitance620 F·g⁻¹ (at 1 A·g⁻¹) mdpi.com
NST/CNTs@CSupercapacitorCapacitance Retention (after 1000 cycles)49.19% mdpi.com
Ni@HCF/SLi-S BatteryInitial Discharge Specific Capacity1,252 mAh g⁻¹ (at 0.1C) frontiersin.org
Ni@HCF/SLi-S BatteryCapacity Retention (after 200 cycles at 1C)558 mAh g⁻¹ frontiersin.org
Ni₃S₂/Ni@VCNEnergy StorageCapacity Retention (at 10 A g⁻¹)84% (of initial capacity) nih.gov
Ni₃S₂/Ni₃N/Ni@NVCNEnergy StorageCapacity Retention (at 10 A g⁻¹)>80% (after 4000 cycles) nih.gov

Heteroatom Doping and Defect Engineering

Modifying the intrinsic properties of this compound through the introduction of heteroatoms or the intentional creation of vacancies (defect engineering) offers a powerful pathway to optimize its electronic structure and enhance its catalytic and electrochemical activity. These strategies can alter charge distribution, create more active sites, and improve charge carrier mobility.

Impact of Dopants on Electronic Structure and Activity

The incorporation of nonmetal heteroatoms, such as carbon (C), nitrogen (N), phosphorus (P), or selenium (Se), can significantly influence the electronic band structure, bond lengths, and surface charge distribution of this compound. For instance, carbon doping in Ni₃S₂ has been shown to efficiently modulate the local geometric and electronic structure of Ni sites, thereby enhancing its oxygen evolution reaction (OER) activity mdpi.comrepec.org. Vanadium (V) doping in NiS₂ can transform its electronic structure from semiconducting to metallic, boosting electrical conductivity and reducing the energy barrier for water dissociation, which is beneficial for hydrogen evolution reaction (HER) mdpi.com. Transition metal doping (e.g., Co, Mn, Ag) in NiS₂/Ni₃S₄ hybrids can improve intrinsic conductivity by forming intermediate bands and facilitating electron redistribution rsc.org. Selenium doping in NiCo₂S₄ tunes its electronic structure to optimize intermediate adsorption and facilitate H₂O dissociation for HER sciopen.com. Similarly, substituting this compound with transition metals like iron (Fe) or cobalt (Co) can lead to improved OER or HER characteristics, respectively acs.org.

Vacancy Engineering for Enhanced Performance

The deliberate creation of vacancies, particularly sulfur vacancies (Vs), in this compound structures is a key defect engineering strategy that significantly enhances catalytic activity. Sulfur vacancies in Ni₃S₂ can tune the hydrogen adsorption behavior on Ni sites, leading to improved HER activity and lower overpotentials rsc.orgoaepublish.com. For example, sulfur-deficient Ni₃S₂ nanosheet arrays (Vs-Ni₃S₂/NF) exhibit a low overpotential of 88 mV at 10 mA cm⁻² for HER and demonstrate high durability rsc.org. In NiCo₂S₄, selenium vacancies (Seᵥ) improve electrochemical kinetics, conductivity, and electrolyte ion diffusion, leading to enhanced supercapacitor performance nih.gov. Sulfur vacancies in NiₓSᵧ can also contribute to microwave absorption properties by enhancing dielectric loss rsc.org. Furthermore, the presence of sulfur vacancies in Fe-doped this compound (Fe³⁺NiSₓ) can boost OER and oxygen reduction reaction (ORR) performance acs.org.

Table 2: Performance Enhancement via Heteroatom Doping and Defect Engineering

MaterialModificationApplicationPerformance MetricValueCitation
Ni₃S₂C-dopingOEROverpotential (at 10 mA cm⁻²)261 mV repec.org
NiS₂/CCV-dopingHERη₁₀ (overpotential at 10 mA cm⁻²)85 mV mdpi.com
Ni₃S₂/NFSulfur Vacancies (Vs)HERη₁₀ (overpotential at 10 mA cm⁻²)88 mV rsc.org
NiCo₂Se₄Se Vacancies (Seᵥ)Supercap.Specific Capacitance (at 1 A g⁻¹)2962.7 F g⁻¹ nih.gov
NiCo₂Se₄Se Vacancies (Seᵥ)Supercap.Capacitance Retention (after 10,000 cycles)89.5% nih.gov
NiₓSᵧFe-substitutionOEROverpotential (at 10 mA cm⁻²)193.1 mV acs.org
NiₓSᵧCo-substitutionHEROverpotential (at 10 mA cm⁻²)124 mV acs.org
Ni₃S₂/NiₓSᵧ (dual-phase)HeterojunctionOEROverpotential (η₁₀ at 10 mA/cm²)0.29 V acs.org

Heterostructure Construction with Other Metal Compounds (Oxides, Sulfides, Nitrides)

Constructing heterostructures by combining this compound with other materials, such as metal oxides, other metal sulfides, or nitrides, is a highly effective strategy to create synergistic effects at the interfaces. These interfaces can facilitate charge separation, enhance charge transfer kinetics, and provide complementary catalytic sites, leading to improved performance in various electrochemical applications.

Design and Synthesis of this compound-Based Heterojunctions

The design of this compound-based heterojunctions involves creating intimate contact between NiSₓ and other functional materials to form interfaces with specific electronic and structural properties. Various synthesis methods, including hydrothermal synthesis, direct-laser-writing, vapor phase deposition, and electroplating, are employed to fabricate these heterostructures rsc.orgacs.orgmpg.deresearchgate.netsharps.ac.cn. Heterojunctions can be classified into different types, such as Type I, Type II, p-n heterojunctions, Schottky junctions, and Z-scheme heterojunctions, each offering distinct charge transfer mechanisms cjcatal.com. For example, combining different polymorphs of nickel sulfides, such as NiS and Ni₇S₆, creates heterointerfaces that significantly boost OER activity acs.org. A p-n heterojunction formed between Ni₃S₂ nanosheets and Co₃O₄ enhances the stability of the catalyst researchgate.net. Furthermore, heterostructures like Ni₃S₂/Cu₂S have demonstrated improved HER performance due to the synergistic effects at their interface sharps.ac.cn.

Table 3: Performance of this compound-Based Heterostructures

Heterostructure MaterialComponent 2ApplicationPerformance MetricValueCitation
Ni₃S₂/TiN@Co-MOF/NFTiN, Co-MOFSupercap.Specific Capacitance (at 1 A g⁻¹)2648.8 F g⁻¹ mdpi.com
Ni₃S₂/TiN@Co-MOF/NFTiN, Co-MOFSupercap.Capacitance Retention (at 8 A g⁻¹)88.3% (after 5000 cycles) mdpi.com
Ni₃S₄–MoS₂MoS₂HERη₁₀ (overpotential at 10 mA cm⁻²)116 mV mdpi.com
Mo₂N/NiSMo₂NHERη₁₀ (overpotential at 10 mA cm⁻²)254 mV mdpi.com
NiS/NiSe₂NiSe₂HERη₁₀ (overpotential at 10 mA cm⁻²)155 mV mdpi.com
Ni₃S₂/Cu₂S-75Cu₂SHERη₁₀ (overpotential at 10 mA cm⁻²)105 mV sharps.ac.cn
Ni₃S₂/FeNi₂S₄FeNi₂S₄HERη₁₀ (overpotential at 10 mA cm⁻²)130 mV sharps.ac.cn
NiS/NiMoO₄NiMoO₄HERη₁₀ (overpotential at 10 mA cm⁻²)190 mV mdpi.com
Ni₃S₂/MoS₂/CCMoS₂HEROverpotential (at 100 mA cm⁻²)189.4 mV mdpi.com

Future Perspectives and Emerging Research Directions

Development of Highly Active and Stable Nickel Sulfide-Based Catalysts

A primary area of focus is the development of this compound-based catalysts with superior activity and long-term stability, especially for electrochemical water splitting (hydrogen evolution reaction - HER, and oxygen evolution reaction - OER) and photocatalysis. Researchers are employing various strategies to achieve these goals.

Enhanced Activity: Nanostructuring, such as creating nanosheets, nanospheres, and nanoflowers, has proven effective in increasing the electrochemically active surface area and exposing more catalytic sites mdpi.comresearchgate.netrsc.org. For instance, dual-phase Ni-sulfide nanostructures can achieve a current density of 10 mA/cm² at an overpotential (η₁₀) of 0.29 V for OER acs.orgmpg.de. Iron-nickel sulfide (B99878) (FeNiS) nanoflowers demonstrated low overpotentials of 246 mV for OER and 208 mV for HER at 10 mA/cm² mdpi.com. This compound phases like Ni₃S₂ have shown promise, requiring an overpotential of 181 mV for HER at 10 mA/cm², a significant improvement over bare nickel foam mdpi.com. Heterostructures, such as Ni₃S₂@NiS, have also shown enhanced HER activity with an overpotential of 129 mV mdpi.com.

Improved Stability: Durability is crucial for practical applications. Some this compound catalysts have demonstrated remarkable stability, with dual-phase Ni-sulfide maintaining performance for over 50 hours acs.orgmpg.de and withstanding 6000 cycles mpg.de. FeNiS electrodes have shown durability up to 2000 cycles mdpi.com. For photocatalytic applications in water decontamination, NiS photocatalysts exhibit degradation efficiencies comparable to expensive noble-metal photocatalysts, underscoring their potential for stable environmental remediation rsc.orgresearchgate.netnih.govrsc.org.

Strategies for Improvement: Beyond nanostructuring, strategies include forming heterostructures with other this compound phases or different materials (e.g., MoS₂, carbon nanotubes, metal oxides) to leverage synergistic effects mdpi.comrsc.orgresearchgate.netrsc.org. Doping with elements like tungsten, iron, cobalt, or molybdenum, and introducing defects such as sulfur vacancies, are also being explored to fine-tune the electronic structure and optimize catalytic performance mdpi.comrsc.org.

Table 1: Electrocatalytic Performance of Nickel Sulfides for HER/OER

Catalyst TypeReactionOverpotential (mV at 10 mA/cm²)Tafel Slope (mV/dec)Stability (h/cycles)Reference(s)
Dual-phase Ni-sulfideOER290-50 h acs.orgmpg.de
FeNiSOER246-2000 cycles mdpi.com
FeNiSHER208-2000 cycles mdpi.com
Ni₃S₂HER181-Not specified mdpi.com
NiSHER474124Not specified rsc.org
NiS/NFHER-1226920 h (10 mA/cm²) researchgate.net
NiS/NFOER320 (at 20 mA/cm²)7120 h (10 mA/cm²) researchgate.net
Ni–S@MWCNTs-500OER32084Stable (no change) rsc.org
NiS-4hHER-159 (at 10 A/g)21812 h (14 A/g) escholarship.org
Ni₃S₂@NiS heterostructureHER129-Not specified mdpi.com
Ni₃S₂@Ni₂P/MoS₂ heterostructureOER175-> 40 h researchgate.net

Note: Overpotential values are approximate based on the text; some are specified at different current densities or units.

Rational Design Principles for Advanced this compound Materials

The performance of this compound materials is intrinsically linked to their structural characteristics. Future research will continue to focus on understanding and controlling these properties through rational design.

Morphology and Structure Control: Tailoring the morphology, such as creating hierarchical nanosheets, nanorods, or porous structures, is key to optimizing catalytic and electrochemical properties. For example, the dual-phase Ni-sulfide nanostructures are composed of densely packed microcrystals with individual dual-phase layers, such as NiS and Ni₇S₆ acs.orgmpg.de. The formation of specific crystalline phases, including NiS, Ni₃S₂, NiS₂, Ni₃S₄, Ni₇S₆, and Ni₉S₈, is critical, as each phase exhibits distinct electronic structures and catalytic activities mdpi.comrsc.org. Ni₃S₂ is noted for its abundance of Ni active sites and high conductivity mdpi.com, while NiS₂ offers a high density of catalytic sites and excellent electrical conductivity rsc.org.

Heterostructure and Composite Engineering: The rational design of heterostructures, combining different this compound phases or integrating nickel sulfides with other functional materials (e.g., carbon materials, metal oxides, other sulfides), is a promising strategy. These composite structures can lead to synergistic effects, improving charge transfer, enhancing active site accessibility, and optimizing intermediate adsorption energies mdpi.comrsc.orgresearchgate.netrsc.org.

Defect Engineering and Surface Modification: Introducing controlled defects, such as sulfur vacancies, can significantly enhance catalytic activity mdpi.com. Furthermore, understanding and controlling surface reconstruction, where nickel sulfides act as pre-catalysts that transform into active oxide/hydroxide (B78521) species during operation, is vital for optimizing performance acs.orgmpg.de.

Industrial Scalability of Synthesis and Application Technologies

Translating promising laboratory results into industrial applications requires scalable and cost-effective synthesis methods. Current research is exploring various synthesis techniques that are amenable to large-scale production.

Scalable Synthesis Methods: Facile and energy-efficient methods like vapor phase deposition at low temperatures acs.orgmpg.de, hydrothermal synthesis mdpi.comresearchgate.netresearchgate.net, thermal decomposition rsc.org, and chemical bath deposition rsc.org are being developed. The aim is to produce this compound materials with controlled morphology and phase purity on a larger scale.

Integration and Application Technologies: The development of binder-free and self-supporting electrode structures, such as this compound nanosheets grown directly on nickel foam researchgate.net, simplifies fabrication processes and enhances scalability for device integration. The successful demonstration of long-term stability in various applications also supports the potential for industrial adoption researchgate.netrsc.orgmpg.de.

Exploration of Novel Applications and Multidisciplinary Integration

Beyond traditional catalysis, nickel sulfides are being investigated for a growing range of novel applications, highlighting their versatility and potential for multidisciplinary integration.

Energy Storage: Nickel sulfides are showing promise as electrode materials for supercapacitors. For example, NiS-4h has demonstrated a high specific capacitance of 3761 F/g escholarship.org, and FeNiS electrodes have shown high areal capacitance of 13.2 F/cm² mdpi.com, indicating their potential for high-performance energy storage devices.

Environmental Remediation: this compound-based photocatalysts are emerging as effective materials for water decontamination. Their narrow band gaps (e.g., NiS at 1.92–2.41 eV) facilitate efficient light absorption and charge separation, leading to high degradation efficiencies for organic pollutants, often comparable to expensive noble-metal photocatalysts rsc.orgresearchgate.netnih.govrsc.org.

Other Applications: this compound and cobalt sulfide hierarchical nanospheres have been successfully used as counter electrodes in dye-sensitized solar cells (DSSCs), exhibiting catalytic activities comparable to platinum and maintaining high performance over extended periods rsc.org.

Table 2: Applications of Nickel Sulfides in Energy Storage and Other Devices

ApplicationThis compound Material(s)Performance MetricReference(s)
SupercapacitorNiS-4hSpecific capacitance: 3761 F/g (at 10 mV/sec) escholarship.org
SupercapacitorFeNiSAreal capacitance: 13.2 F/cm² mdpi.com
DSSC Counter ElectrodeNiS, CoS nanospheresPower conversion efficiency: 6.81% (NiS), 6.59% (CoS) vs. 6.85% (Pt) rsc.org
Water DecontaminationNiSDegradation efficiency comparable to noble metals rsc.orgresearchgate.netnih.govrsc.org
Water DecontaminationNiSBand gap: 1.92–2.41 eV (favorable for light absorption) rsc.org

Challenges and Limitations in Current this compound Research

Despite significant progress, several challenges remain in the field of this compound research, guiding future research efforts.

Catalytic Activity and Stability Benchmarks: While nickel sulfides are cost-effective alternatives to noble metals, their catalytic activity and stability are still often less competitive compared to state-of-the-art catalysts like platinum, iridium oxide, and ruthenium oxide mdpi.comresearchgate.net. Overcoming the sluggish kinetics, particularly for the oxygen evolution reaction, remains a key challenge mpg.de.

Scalability and Cost-Effectiveness: While research is moving towards scalable synthesis, ensuring cost-effectiveness at an industrial level for widespread adoption is an ongoing challenge. Further optimization of synthesis routes to reduce energy consumption and material waste is essential.

Material Design Complexity: Developing advanced this compound materials often involves complex strategies like heterostructure formation and defect engineering, which require precise control over synthesis parameters. Ensuring reproducibility and uniformity in these complex structures is critical for reliable performance.

The continued exploration of these future perspectives and the addressing of current limitations will undoubtedly drive innovation and unlock the full potential of this compound materials across a broad spectrum of technological applications.

This compound Compounds Mentioned:

this compound (NiS)

Nickel(II) Sulfide (NiS)

Nickel(III) Sulfide (Ni₂S₃) - Implied by Ni³⁺ state, but not explicitly named as a compound

Nickel(II,III) Sulfide (Ni₃S₂)

Nickel(II) Sulfide (NiS₂)

Nickel(II) Sulfide (Ni₃S₄)

Nickel(II) Sulfide (Ni₇S₆)

Nickel(II) Sulfide (Ni₉S₈)

Q & A

Q. What are the optimal methods for synthesizing nickel sulfide with controlled stoichiometry and morphology?

this compound synthesis requires precise control of precursor ratios, reaction temperature, and pH. For example, thin films can be prepared via solution-based methods by dissolving nickel salts (e.g., NiCl₂) and sulfur sources (e.g., thiourea) in aqueous or organic solvents, followed by annealing under inert atmospheres . Advanced nanoparticle synthesis involves adjusting reactant ratios (e.g., phosphorus-to-nickel in Ni-P systems) to control hollow, solid, or amorphous structures, as demonstrated in hot-injection methods . For stoichiometric control, hydrothermal synthesis using autoclaves at 120–200°C yields phase-pure NiS, Ni₃S₂, or NiS₂, depending on sulfur excess and reaction time .

Q. How can researchers characterize the crystallographic phases and purity of this compound samples?

Key techniques include:

  • X-ray Diffraction (XRD): Identifies polymorphs (e.g., α-NiS hexagonal vs. β-NiS rhombohedral) and quantifies phase purity using Rietveld refinement .
  • SEM-EDS: Maps elemental distribution and surface morphology (e.g., confirming Cu-Ni sulfide ore composition in Figure 2 of ).
  • FTIR Spectroscopy: Detects functional groups and dopant interactions (e.g., Ni-doped ZnS in ).
  • XPS: Validates oxidation states (Ni²⁺ vs. Ni³⁺) and sulfur bonding environments .

Advanced Research Questions

Q. How can contradictions in reported reaction kinetics for this compound oxidation be resolved?

Earlier studies using "one-shot" experimental designs often yielded empirical rates that lacked reproducibility due to uncontrolled variables (e.g., sulfide concentration decay in ). To address this, modern studies employ:

  • In-situ monitoring: Real-time tracking of oxygen consumption via microelectrodes or Raman spectroscopy.
  • Controlled redox conditions: Isolating variables like pH (4–10), temperature (25–80°C), and sulfide/nickel molar ratios to reconcile discrepancies .
  • Computational modeling: Density Functional Theory (DFT) simulations of surface reactions to validate experimental rate laws .

Q. What factors influence the electrochemical performance of this compound in energy storage and catalysis?

Performance depends on:

  • Crystal structure: Layered Ni₃S₂ exhibits higher conductivity (1.2×10³ S/cm) than cubic NiS₂ due to optimized Ni-Ni bonding .
  • Composite design: Integrating NiMoS₄ with conductive substrates (e.g., nickel foam) enhances charge transfer in supercapacitors, achieving 1,200 F/g specific capacitance .
  • Doping: Incorporating transition metals (e.g., Fe or Co) into NiS lattices reduces overpotential in hydrogen evolution reactions (HER) by 90 mV .

Q. How do environmental impacts differ between processing this compound ores and laterites?

this compound ores require pyrometallurgical smelting (1,200–1,400°C), emitting 8–12 tons of CO₂ per ton of Ni, whereas laterites demand energy-intensive HPAL (High-Pressure Acid Leaching), consuming 50–100 GJ/ton Ni . Sulfide processing generates SO₂ emissions, mitigated via sulfuric acid plants, while laterites produce acid mine drainage (AMD) risks . Life-cycle assessments (LCAs) show sulfide routes have lower water usage (3–5 m³/ton Ni vs. 15–20 m³/ton Ni for laterites) .

Methodological Challenges

Q. How can experimental reproducibility be improved in this compound nanoparticle synthesis?

  • Standardized protocols: Precisely document precursor purity (e.g., ≥99.9% NiCl₂·6H₂O), solvent degassing steps, and heating rates (e.g., 5°C/min in ).
  • Post-synthesis treatments: Annealing under H₂/Ar (300–500°C) removes organic residues and stabilizes crystallinity .
  • Machine learning: Optimize synthesis parameters (e.g., reaction time, surfactant concentration) using algorithms trained on XRD and SEM datasets .

Q. What strategies mitigate sulfur loss during high-temperature processing of this compound ores?

  • Flux additives: CaO or SiO₂ bind sulfur as CaSO₄ or silicate slag, reducing SO₂ emissions by 30–40% .
  • Oxygen-enriched smelting: Increases SO₂ concentration in off-gases for efficient capture (>95% recovery) .
  • Alternative reductants: Hydrogen plasma reduces NiS at lower temperatures (800°C vs. 1,200°C), minimizing sulfur volatilization .

Data-Driven Insights

Table 1: Key Bond Lengths in this compound Complexes

CompoundNi-S Bond Length (Å)Ni-Ni Bond Length (Å)
NiS (α)2.353.12
Ni₃S₂2.282.89
NiS₂2.41N/A

Table 2: Feed Compositions in this compound Smelters (wt%)

Smelter TypeNiCuFeS
Flash Smelting12%3%40%25%
Electric Furnace8%2%45%22%

Future Directions

  • Polymetallic systems: Investigate co-extraction of PGMs (Pt, Pd) from Cu-Ni sulfide ores using bioleaching (e.g., Acidithiobacillus spp.) .
  • Advanced characterization: Operando XAFS to track NiS phase transitions during battery cycling .

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